R6G azide, 5-isomer
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H32N6O4 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
5-(3-azidopropylcarbamoyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C30H32N6O4/c1-5-32-24-15-26-22(12-17(24)3)28(23-13-18(4)25(33-6-2)16-27(23)40-26)20-9-8-19(14-21(20)30(38)39)29(37)34-10-7-11-35-36-31/h8-9,12-16,32H,5-7,10-11H2,1-4H3,(H,34,37)(H,38,39) |
InChI-Schlüssel |
DQUMJWCOENERIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Photophysical Profile of R6G Azide, 5-Isomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential photophysical properties of Rhodamine 6G (R6G) azide (B81097), 5-isomer. This fluorescent probe is a vital tool in bioconjugation and cellular imaging, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." Understanding its photophysical characteristics is paramount for the design and execution of robust and quantitative fluorescence-based assays.
Core Photophysical Properties
R6G azide, 5-isomer, retains the exceptional brightness and photostability characteristic of the rhodamine family. The introduction of the azide moiety at the 5-position of the phenyl ring has a negligible impact on the core photophysical parameters of the Rhodamine 6G scaffold, making it an excellent fluorescent reporter for "click" labeling applications.
Quantitative Data Summary
The key photophysical parameters of this compound, are summarized in the table below. These values are critical for predicting the performance of the dye in various experimental settings.
| Photophysical Parameter | Value | Units |
| Absorption Maximum (λ_abs_) | 519 | nm |
| Emission Maximum (λ_em_) | 546 | nm |
| Molar Extinction Coefficient (ε) | 116,000 | L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f_) | 0.95 | - |
| Fluorescence Lifetime (τ_f_) | ~4.1 | ns |
Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections detail the standard methodologies for characterizing this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and concentration of an absorbing species.
Principle: The Beer-Lambert law is expressed as:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the concentration of the solute (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound, in a high-purity solvent (e.g., ethanol (B145695) or DMSO) by accurately weighing the compound.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_ = 519 nm).
-
Data Analysis: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear regression line will be equal to the molar extinction coefficient (assuming a 1 cm path length).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using the relative method, by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (Φ_f_ = 0.95) is a common standard for this spectral region.[1]
Procedure:
-
Standard and Sample Preparation: Prepare dilute solutions of the standard (Rhodamine 6G) and the this compound sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Measure the absorption spectra of both the standard and the sample.
-
Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength for both.
-
Data Analysis: The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Determination of Fluorescence Lifetime
The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for resolving fluorescence decay kinetics.
Procedure:
-
Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Excitation: The this compound solution is excited with short pulses of light at a wavelength near its absorption maximum.
-
Photon Counting: The arrival times of the emitted photons are recorded relative to the excitation pulses.
-
Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity I(t) at time t is given by:
I(t) = I₀ * exp(-t/τ_f_)
where I₀ is the intensity at time zero.
Mandatory Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.
Caption: Workflow for the determination of photophysical properties.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used for bioconjugation via the CuAAC "click" reaction. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.
Caption: Schematic of the CuAAC "click" chemistry reaction.
References
An In-depth Technical Guide to R6G Azide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 6G (R6G) azide (B81097), 5-isomer, is a fluorescent dye belonging to the rhodamine family, a class of compounds widely recognized for their utility in various biological and chemical research applications. This technical guide provides a comprehensive overview of the chemical structure, formula, properties, and applications of the 5-isomer of R6G azide, with a focus on its use in bioconjugation via click chemistry.
Chemical Structure and Formula
The precise chemical structure of the 5-isomer of Rhodamine 6G azide is crucial for understanding its reactivity and functionality. The azide group is attached to the rhodamine core via a linker at the 5-position of the bottom phenyl ring.
Chemical Formula: C₃₀H₃₂N₆O₄[1]
Molecular Weight: 540.6 g/mol [1]
CAS Number: 2135330-71-9[1][2][3]
The core structure is the xanthene ring system characteristic of rhodamine dyes, which is responsible for its fluorescent properties. The presence of the azide (-N₃) group allows for its specific reaction with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Physicochemical and Spectroscopic Properties
The photophysical properties of R6G azide, 5-isomer, make it a valuable tool for fluorescence-based detection methods. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 519 nm | [1] |
| Emission Maximum (λem) | 546 nm | [1] |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.95 | [1] |
| Solubility | Good in DMF, DMSO, and alcohols | [1] |
Synthesis
A general approach to synthesizing functionalized rhodamines involves the condensation of a substituted phthalaldehydic acid with 3-aminophenol (B1664112) derivatives. For R6G, this would involve derivatives of 3-ethylaminophenol. Subsequent modification of a carboxylic acid precursor at the 5-position with an azide-containing linker would yield the final product.
Experimental Protocols
The primary application of this compound, is in the labeling of biomolecules through click chemistry. Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified oligonucleotides.
Protocol: Labeling of Alkyne-Modified Oligonucleotides with this compound
Materials:
-
Alkyne-modified oligonucleotide
-
This compound (10 mM stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
DMSO
-
Nuclease-free water
-
Appropriate buffers (e.g., phosphate (B84403) buffer)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound, in anhydrous DMSO.
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (THPTA or TBTA) in a suitable buffer.
-
Prepare a fresh stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in buffer.
-
Add the this compound, stock solution to the oligonucleotide solution. The molar ratio of azide to alkyne should be optimized but is typically in slight excess.
-
Add the premixed copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in the dark to protect the fluorophore from photobleaching.
-
-
Purification:
-
The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.
-
Logical Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling alkyne-modified oligonucleotides.
Applications
This compound, is a versatile tool for a range of applications in molecular biology, cell biology, and drug development.
-
Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and dynamics.
-
Flow Cytometry: Cells labeled with R6G azide can be identified and quantified based on their fluorescence intensity.
-
Nucleic Acid Labeling: Site-specific labeling of DNA and RNA for applications in genomics, transcriptomics, and diagnostics.[4]
-
Metabolic Labeling: In conjunction with metabolic incorporation of alkyne-modified precursors (e.g., sugars, amino acids, nucleosides), R6G azide can be used to visualize newly synthesized biomolecules.
Signaling Pathway Visualization (Hypothetical Example)
While R6G azide itself is not part of a signaling pathway, it can be used to visualize components of such pathways. For instance, if a protein in a signaling cascade is metabolically labeled with an alkyne-containing amino acid, subsequent reaction with R6G azide would allow for its fluorescent detection.
Caption: Visualization of a signaling protein via click chemistry.
Conclusion
This compound, is a powerful fluorescent probe for the specific labeling of alkyne-modified biomolecules. Its bright fluorescence, high quantum yield, and reactivity in click chemistry reactions make it an invaluable tool for researchers in various scientific disciplines. The protocols and data presented in this guide provide a foundation for the successful application of this versatile reagent in experimental workflows.
References
A Technical Guide to the Excitation and Emission Spectra of R6G Azide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of Rhodamine 6G (R6G) Azide (B81097), 5-isomer, a key fluorescent probe in various scientific applications. It details the methodologies for spectral analysis and showcases its application in the metabolic labeling and detection of glycoproteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.
Core Spectroscopic Properties
Rhodamine 6G (R6G) is a xanthene dye known for its high fluorescence quantum yield and photostability, making it a valuable tool in fluorescence microscopy, DNA sequencing, and qPCR. The azide moiety in R6G Azide, 5-isomer allows for its covalent attachment to alkyne-modified biomolecules through click chemistry.
The key spectral properties of this compound are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting experimental data.
| Property | Value | Reference |
| Excitation Maximum (λex) | 519 nm | [1] |
| Emission Maximum (λem) | 546 nm | [1] |
| Molar Extinction Coefficient (ε) | 116,000 L·mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.95 | [1] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for acquiring the excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade ethanol
-
1 cm pathlength quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in spectroscopy-grade ethanol.
-
Dilute the stock solution to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner-filter effects. A concentration of approximately 1 µM is often suitable for rhodamine dyes.[2]
-
-
Instrument Setup:
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the expected emission maximum (e.g., 546 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 540 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum.
-
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the determined excitation maximum (e.g., 519 nm).
-
Scan a range of emission wavelengths (e.g., 530 nm to 700 nm).
-
Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum.
-
-
Data Correction:
-
If available, correct the raw spectra for instrument-specific variations in lamp intensity and detector response. Many modern spectrofluorometers have built-in correction files.
-
Metabolic Labeling and Detection of Glycoproteins using R6G Azide
This protocol describes the use of this compound in a click chemistry workflow to label and visualize glycoproteins in human mesenchymal stem cells (hMSCs). This method involves the metabolic incorporation of an azide-modified sugar into glycoproteins, followed by covalent attachment of an alkyne-modified R6G for fluorescent detection.
Materials:
-
Human mesenchymal stem cells (hMSCs)
-
Cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Alkyne-modified R6G
-
Cell lysis buffer
-
Fluorescent alkyne detection probe (e.g., an alkyne-modified R6G)
-
Reagents for click chemistry: copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., THPTA).
-
SDS-PAGE and fluorescence imaging system.
Procedure:
-
Metabolic Labeling:
-
Culture hMSCs in the appropriate medium.
-
Supplement the culture medium with Ac4ManNAz and incubate for 48-72 hours. During this time, the cells will metabolize the azido (B1232118) sugar and incorporate it into sialic acid-containing glycoproteins.[5]
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer to obtain a protein extract containing the azide-labeled glycoproteins.[5]
-
-
Click Chemistry Reaction:
-
To the protein extract, add the alkyne-modified R6G, copper(II) sulfate, the reducing agent, and the copper(I)-stabilizing ligand.
-
Incubate the reaction mixture to allow for the cycloaddition reaction between the azide groups on the glycoproteins and the alkyne group on the R6G probe.[5]
-
-
Analysis:
-
Separate the labeled glycoproteins by 1D or 2D SDS-PAGE.
-
Visualize the R6G-labeled glycoproteins using a fluorescence gel imager with appropriate excitation and emission filters for R6G.[5]
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Energy level diagram of fluorescence.
Caption: Workflow for glycoprotein labeling.
References
- 1. Quantitative assessment of rhodamine spectra [html.rhhz.net]
- 2. Development of a green spectrofluorimetric method for mefenamic acid determination using Rhodamine 6G with mechanistic investigation and central composite design optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 4. jascoinc.com [jascoinc.com]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molar Extinction Coefficient and Applications of 5-Isomer R6G Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molar extinction coefficient of 5-isomer Rhodamine 6G (R6G) azide (B81097), a crucial parameter for quantitative spectroscopic analysis. It also details the experimental protocols for its determination and showcases a key application in protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation chemistry.
Core Data: Photophysical Properties of 5-Isomer R6G Azide
The photophysical characteristics of 5-isomer R6G azide are fundamental for its application as a fluorescent probe. The molar extinction coefficient, in particular, is essential for determining the concentration of the dye in solution using absorbance measurements, as dictated by the Beer-Lambert law.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Excitation Maximum (λabs) | 519 nm | N/A |
| Emission Maximum (λem) | 546 nm | N/A |
| Quantum Yield (Φ) | 0.95 | N/A |
Note: The excitation and emission maxima, as well as the quantum yield, are provided for the parent Rhodamine 6G dye, and the azide modification is not expected to significantly alter these values.
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. Its determination is a routine yet critical procedure in analytical chemistry and biochemistry. The following protocol outlines the steps for accurately measuring the molar extinction coefficient of 5-isomer R6G azide.
Principle: The Beer-Lambert law forms the basis of this protocol. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The formula is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L⋅mol⁻¹⋅cm⁻¹)
-
c is the concentration of the solute (mol⋅L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Materials and Equipment:
-
5-isomer R6G azide
-
High-purity solvent (e.g., methanol, ethanol, or DMSO)[1]
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 5-isomer R6G azide using an analytical balance.
-
Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Perform a series of accurate dilutions from the stock solution to prepare at least five solutions of different, known concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time to ensure lamp stability.
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) for 5-isomer R6G azide, which is 519 nm.
-
Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.
-
-
Absorbance Readings:
-
Starting with the least concentrated solution, rinse a clean quartz cuvette with a small amount of the solution, then fill the cuvette.
-
Wipe the outside of the cuvette to remove any fingerprints or droplets and place it in the spectrophotometer.
-
Record the absorbance reading.
-
Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration. It is good practice to measure the absorbance of each solution three times and calculate the average.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.
-
According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c, where c should be close to zero).
-
The slope of the line (m) is equal to ε × l.
-
Since the path length (l) is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated as: ε = slope / l
-
Application: Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
5-isomer R6G azide is a valuable tool for fluorescently labeling biomolecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4] This reaction is highly specific, efficient, and biocompatible, making it ideal for labeling proteins in complex biological samples. The workflow below illustrates the process of labeling a target protein that has been metabolically engineered to incorporate an alkyne-containing unnatural amino acid.
References
Synthesis and Purification of Isomerically Pure 5-Rhodamine 6G Azide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of isomerically pure 5-Rhodamine 6G (5-R6G) azide (B81097), a crucial fluorescent probe for various applications in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.
Introduction
Rhodamine 6G (R6G) is a highly fluorescent dye belonging to the xanthene class. Its derivatives are widely used as fluorescent labels for biomolecules due to their high quantum yields, photostability, and excitation/emission spectra in the visible range. The azide functional group allows for the attachment of the dye to other molecules via "click chemistry," a highly efficient and specific conjugation reaction. Obtaining isomerically pure 5-R6G azide is critical for applications requiring high reproducibility and well-defined molecular structures. This guide outlines a robust methodology to synthesize and purify the pure 5-isomer of R6G azide, starting from commercially available precursors.
Overall Synthesis Pathway
The synthesis of isomerically pure 5-R6G azide is a multi-step process that begins with the synthesis of the precursor, 5-carboxyrhodamine 6G (5-CR6G), followed by its conversion to the corresponding azide. The key to obtaining the pure 5-isomer lies in the separation of intermediates before the final cyclization reaction.
Caption: Overall synthetic pathway for isomerically pure 5-R6G azide.
Experimental Protocols
Part 1: Synthesis of Isomerically Pure 5-Carboxyrhodamine 6G (5-CR6G)
This part of the protocol focuses on the synthesis of the key precursor, isomerically pure 5-CR6G. The method involves the formation of a mixture of benzophenone isomers, followed by their separation and subsequent cyclization to yield the pure 5-isomer of the rhodamine dye.
Step 1.1: Synthesis of 2-(4-Carboxy-2-hydroxybenzoyl)-4-ethylaminobenzoic acid (Benzophenone Intermediate Mixture)
-
In a round-bottom flask, combine 3-ethylaminophenol (2 equivalents) and trimellitic anhydride (B1165640) (1 equivalent).
-
Add a suitable solvent, such as propionic acid, and heat the mixture to reflux (approximately 140°C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain a mixture of the 5- and 6-isomers of the benzophenone intermediate.
Step 1.2: Separation of the 5-Benzophenone Isomer
The separation of the 5- and 6-isomers of the benzophenone intermediate is a critical step and can be achieved by fractional crystallization.[1]
-
Dissolve the crude benzophenone mixture in a minimal amount of a suitable hot solvent, such as methanol (B129727) or acetic acid.
-
Allow the solution to cool slowly to room temperature. The 5-isomer is typically less soluble and will crystallize out first.
-
Collect the crystals by filtration.
-
Recrystallize the collected solid from the same solvent to improve purity.
-
Confirm the isomeric purity of the 5-benzophenone intermediate using analytical techniques such as NMR spectroscopy.
Step 1.3: Cyclization to form 5-Carboxyrhodamine 6G (5-CR6G)
-
In a clean, dry reaction vessel, combine the purified 5-benzophenone intermediate (1 equivalent) and 3-ethylaminophenol (1.1 equivalents).
-
Add a dehydrating agent, such as concentrated sulfuric acid or a mixture of methanesulfonic acid and phosphorus pentoxide.
-
Heat the mixture at a high temperature (e.g., 180-200°C) for 2-4 hours.
-
Cool the reaction mixture and carefully add it to ice-water to precipitate the crude 5-CR6G.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a mobile phase of dichloromethane (B109758) and methanol.
Part 2: Synthesis of 5-R6G Azide from 5-CR6G
This section details the conversion of the carboxylic acid group of 5-CR6G to an azide functionality via an amide coupling reaction with an amino-azide linker.
Step 2.1: Activation of 5-CR6G
-
Dissolve 5-CR6G (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of 5-CR6G. The progress of the activation can be monitored by TLC.
Step 2.2: Amide Coupling with an Amino-Azide Linker
-
To the solution containing the activated 5-CR6G, add a suitable amino-azide linker, for example, N-(2-aminoethyl)azide or 3-azidopropan-1-amine (1.5 equivalents).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize any acid formed during the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for the disappearance of the activated ester and the formation of the product by TLC.
Part 3: Purification of Isomerically Pure 5-R6G Azide
The final purification of 5-R6G azide is crucial to remove unreacted starting materials, coupling reagents, and any side products.
Caption: Workflow for the purification of 5-R6G azide.
Protocol:
-
After the amide coupling reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a minimal amount of the loading solvent (e.g., 98:2 DCM:MeOH).
-
Prepare a silica gel column packed with an appropriate stationary phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of dichloromethane and methanol. The polarity of the mobile phase should be gradually increased (e.g., from 100% DCM to 90:10 DCM:MeOH).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under UV light.
-
Combine the fractions containing the pure 5-R6G azide.
-
Remove the solvent from the combined fractions to yield the purified product as a solid.
-
For very high purity requirements, reverse-phase high-performance liquid chromatography (HPLC) can be employed as an alternative or additional purification step.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of 5-R6G azide and its key precursor.
Table 1: Synthesis Yields and Purity
| Compound | Step | Typical Yield (%) | Purity (%) |
| 5-Benzophenone Intermediate | 1.2 | 30-40 | >98 |
| 5-Carboxyrhodamine 6G (5-CR6G) | 1.3 | 70-85 | >95 |
| 5-Rhodamine 6G Azide | 2.2 & 3 | 60-75 | >98 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
| 5-Carboxyrhodamine 6G | C₂₈H₂₂N₂O₅ | 494.97 | 522 | 546 |
| 5-Rhodamine 6G Azide | C₃₀H₃₂N₆O₄ | 540.62 | ~525 | ~550 |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent and conjugation state.
Characterization
The identity and purity of the synthesized 5-R6G azide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
UV-Visible and Fluorescence Spectroscopy: To determine the spectral properties of the dye.
Conclusion
This technical guide provides a detailed and structured methodology for the synthesis and purification of isomerically pure 5-Rhodamine 6G azide. By following the outlined experimental protocols, researchers can reliably produce this valuable fluorescent probe with high purity, enabling its use in a wide range of sensitive biological applications where isomeric purity is paramount. The provided diagrams and data tables serve as a quick reference for the workflow and expected outcomes.
References
An In-depth Technical Guide to the Storage and Handling of R6G Azide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for Rhodamine 6G (R6G) azide (B81097), 5-isomer. Adherence to these guidelines is critical to ensure the compound's stability, performance in experimental applications, and the safety of laboratory personnel.
Introduction
Rhodamine 6G (R6G) is a highly fluorescent xanthene dye widely utilized in various biological and chemical research applications. The 5-isomer of R6G azide is a derivative that incorporates a reactive azide group, enabling its covalent attachment to other molecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This functionality makes R6G azide, 5-isomer an invaluable tool for fluorescently labeling and tracking biomolecules in complex biological systems.
Storage and Stability
Proper storage is paramount to maintain the integrity and fluorescent properties of this compound. The following conditions are recommended based on manufacturer guidelines and the chemical nature of the compound.
Table 1: Recommended Storage and Transport Conditions
| Condition | Recommendation | Duration | Notes |
| Long-Term Storage | -20°C in the dark, desiccated.[1] | Up to 24 months | Protect from light and moisture to prevent degradation. |
| Short-Term Storage/Transport | Room temperature.[1] | Up to 3 weeks | Avoid prolonged exposure to light. |
| In Solution (e.g., in DMSO) | -20°C or -80°C in the dark. | See notes | Stability in solution is not extensively documented. For best results, use freshly prepared solutions or store aliquots at low temperatures for short periods. |
Handling and Safety Precautions
This compound is a chemical compound that requires careful handling to ensure personnel safety and experimental success. The primary hazards are associated with the azide functional group, which is an energy-rich moiety.
General Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in its solid form or in solution.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware.
Specific Hazards of the Azide Group
Organic azides can be energetic and potentially explosive under certain conditions. While this compound is a relatively large molecule, which generally reduces its shock sensitivity compared to smaller organic azides, caution is still warranted.
-
Heat and Shock: Avoid exposing the compound to excessive heat, friction, or shock.
-
Incompatible Materials:
-
Heavy Metals: Do not use metal spatulas (especially copper, lead, silver, or zinc) to handle the solid compound, as this can lead to the formation of highly explosive heavy metal azides. Use plastic or ceramic spatulas.
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents.[2]
-
Halogenated Solvents: Avoid contact with halogenated solvents such as dichloromethane (B109758) and chloroform.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Do not induce vomiting. Call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₆O₃ |
| Molecular Weight | 514.58 g/mol |
| Appearance | Crystalline solid (color may vary) |
| Solubility | Soluble in DMSO, DMF, and alcohols. |
| Excitation Maximum | ~525 nm |
| Emission Maximum | ~555 nm |
Experimental Protocols and Workflows
This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Below are generalized protocols for labeling biomolecules.
General Workflow for Biomolecule Labeling
The following diagram illustrates a typical workflow for labeling an alkyne-modified biomolecule with this compound.
Caption: General workflow for labeling alkyne-modified biomolecules with R6G azide.
Detailed Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to a final concentration of 2-10 molar equivalents relative to the biomolecule.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Table 3: Typical Reagent Concentrations for CuAAC
| Reagent | Final Concentration Range |
| Alkyne-Biomolecule | Application-dependent |
| This compound | 2-10 molar equivalents |
| CuSO₄ | 0.1 - 1 mM |
| Sodium Ascorbate | 1 - 5 mM |
Signaling Pathway and Logical Relationships
The core of the application of this compound lies in the principles of bioorthogonal chemistry, specifically the CuAAC reaction. The logical relationship is straightforward: the azide group on the dye reacts specifically with an alkyne group on a target molecule in the presence of a copper(I) catalyst.
Caption: Logical diagram of the CuAAC reaction with R6G azide.
Conclusion
This compound is a powerful tool for fluorescent labeling in a wide range of research and development applications. Proper storage and handling are essential to ensure its efficacy and the safety of laboratory personnel. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this versatile fluorescent probe into their experimental workflows. Always consult the specific product information sheet and Safety Data Sheet for any additional information.
References
The Inner Workings of a Molecular Beacon: An In-depth Technical Guide to the Fluorescence Mechanism of Rhodamine 6G
For Researchers, Scientists, and Drug Development Professionals
Rhodamine 6G (R6G), a xanthene dye, stands as one of the most versatile and widely utilized fluorescent probes in a multitude of scientific disciplines, including biotechnology, laser physics, and diagnostics.[1][2] Its exceptional photostability, high fluorescence quantum yield, and strong absorption in the visible spectrum make it an invaluable tool for applications ranging from fluorescence microscopy and flow cytometry to dye lasers.[1][2] This technical guide delves into the core principles governing the fluorescence of Rhodamine 6G, providing a detailed exploration of its photophysical properties, the influence of environmental factors, and the experimental methodologies used for its characterization.
The Photophysical Core: Absorption and Emission
The fluorescence of Rhodamine 6G is a multi-stage process that begins with the absorption of a photon and culminates in the emission of a lower-energy photon. This phenomenon is elegantly described by the Perrin-Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[3][4]
Upon absorbing a photon of appropriate energy, typically in the green region of the visible spectrum, an R6G molecule is excited from its singlet ground state (S₀) to a higher electronic singlet state (S₁ or S₂).[3] This process is incredibly rapid, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through a non-radiative process called internal conversion.[4]
From the S₁ state, the molecule can return to the ground state via several pathways. The most critical for its application is fluorescence, the emission of a photon. This radiative decay results in the characteristic yellow-orange glow of R6G. Due to energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[5]
Alternatively, the molecule can return to the ground state through non-radiative pathways, such as internal conversion or intersystem crossing to a triplet state (T₁).[4] While the quantum yield of R6G is very high (around 0.95 in ethanol), indicating that fluorescence is the dominant decay pathway, these non-radiative processes can be influenced by the molecular environment.[1][6]
Figure 1: Perrin-Jablonski Diagram for Rhodamine 6G.
Key Photophysical Parameters
The fluorescence behavior of Rhodamine 6G is quantified by several key parameters, which are summarized in the tables below. These values can be influenced by the solvent environment and the concentration of the dye.
Table 1: Spectroscopic Properties of Rhodamine 6G in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference(s) |
| Ethanol | 528 - 530 | 548 - 555 | 20 - 27 | [6],[7],[8] |
| Methanol (B129727) | 529 | 551 - 568 | 22 - 39 | [9],[10],[5] |
| Water | 525 | 555 | 30 | [11] |
| DMSO | 539 | 579 | 40 | [9],[10] |
| Ethylene Glycol | - | - | - | [12] |
| n-Propanol | - | - | - | [9] |
| iso-Propanol | - | - | - | [9] |
| n-Butanol | - | - | - | [9] |
| n-Pentanol | - | - | - | [9] |
| Acetone | - | - | - | [9] |
Table 2: Fluorescence Quantum Yield and Lifetime of Rhodamine 6G in Various Solvents
| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |
| Ethanol | 0.95 | 3.8 - 4.2 | [6],[1],[13] |
| Methanol | > Water/Ethylene Glycol | 3.78 | [12],[5] |
| Water | < Ethylene Glycol | 3.8 - 4.08 | [12],[14],[11] |
| DMSO | Lowest among tested | 4.36 | [9],[10],[5] |
| Ethylene Glycol | > Water/Methanol | - | [12] |
| D₂O | 0.98 | - | [13] |
Environmental Influences on Fluorescence
The fluorescence of Rhodamine 6G is highly sensitive to its immediate environment. Factors such as solvent polarity, viscosity, and dye concentration can significantly alter its photophysical properties.
Solvent Effects
The polarity and viscosity of the solvent can influence the electronic states of the R6G molecule, leading to shifts in the absorption and emission spectra.[9][10] In general, more polar solvents tend to cause a red-shift (a shift to longer wavelengths) in the emission spectrum.[9] For instance, the emission maximum of R6G is at 568 nm in methanol and shifts to 579 nm in the more polar solvent DMSO.[9][10] The fluorescence quantum yield is also affected by the solvent, with higher yields generally observed in less polar and more viscous environments that restrict non-radiative decay pathways.[12]
Concentration Effects: Dimers and Aggregates
At low concentrations, Rhodamine 6G exists predominantly as monomers. However, as the concentration increases, the dye molecules have a tendency to form non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[15][16] This aggregation leads to a phenomenon known as fluorescence quenching, where the overall fluorescence intensity of the solution decreases.[16] The formation of these aggregates can also lead to changes in the absorption and emission spectra, often resulting in the appearance of new spectral bands.[9][10] For example, in aqueous solutions, increasing the concentration of R6G can shift the fluorescence peak from around 550 nm to 620 nm due to aggregate formation.[9]
Figure 2: Logical relationship of concentration effects.
Experimental Protocols for Characterization
The characterization of Rhodamine 6G's fluorescence properties relies on a set of well-established experimental techniques.
UV-Visible Absorption Spectroscopy
Methodology: This technique measures the amount of light absorbed by the R6G solution at different wavelengths. A solution of R6G in a specific solvent is placed in a quartz cuvette. A beam of light spanning the ultraviolet and visible range is passed through the sample, and a detector measures the intensity of the transmitted light. The absorbance is then calculated and plotted against wavelength to generate an absorption spectrum.
Key Parameters:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: R6G is dissolved in the solvent of interest to a known concentration, ensuring the absorbance at the maximum is within the linear range of the instrument (typically < 1).[6]
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-700 nm).[6]
Fluorescence Spectroscopy
Methodology: This technique measures the intensity of the light emitted by the R6G solution after excitation at a specific wavelength. The sample is excited by a monochromatic light source (e.g., a laser or a lamp with a monochromator). The emitted light, which is at a longer wavelength, is collected at a 90-degree angle to the excitation beam and passed through a second monochromator to a detector. This generates an emission spectrum.
Key Parameters:
-
Instrumentation: A spectrofluorometer.
-
Excitation Wavelength: Typically set at or near the absorption maximum of R6G (e.g., 530 nm).[6]
-
Sample Preparation: Solutions are prepared in a non-fluorescent quartz cuvette. The concentration is kept low to avoid inner filter effects and quenching.[6]
-
Data Acquisition: The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 540-700 nm).[6]
References
- 1. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. omlc.org [omlc.org]
- 7. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. daneshyari.com [daneshyari.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for Copper-Catalyzed Click Chemistry with R6G Azide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, offering rapid reaction kinetics and high yields under mild, aqueous conditions.[1][3][4] These characteristics make CuAAC an invaluable tool in bioconjugation, materials science, and drug discovery. The use of fluorescent dyes, such as Rhodamine 6G (R6G) azide, enables the sensitive detection and visualization of a wide array of biomolecules and cellular processes.[5]
These application notes provide a detailed protocol for the copper-catalyzed click chemistry reaction using R6G azide, 5-isomer, to label alkyne-modified biomolecules. The protocol is designed to be a starting point for researchers and may require optimization for specific applications.
Principle of the Reaction
The CuAAC reaction involves the [3+2] cycloaddition of an azide (this compound) and a terminal alkyne-modified molecule, catalyzed by a copper(I) species. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). To enhance reaction efficiency and protect biomolecules from oxidative damage, a chelating ligand is often employed to stabilize the copper(I) catalyst.[2][6]
Data Presentation
The following table summarizes typical quantitative data for a copper-catalyzed click chemistry reaction with a fluorescent dye azide. These values should be used as a starting point for optimization with this compound.
| Parameter | Recommended Range | Notes |
| Alkyne-modified Biomolecule Concentration | 1 - 100 µM | Higher concentrations generally lead to faster reaction rates. |
| This compound Concentration | 1.1 - 5 equivalents (relative to alkyne) | A slight excess of the dye azide can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 500 µM | The final concentration of the copper catalyst is critical for reaction efficiency. |
| Ligand (e.g., THPTA) Concentration | 5 equivalents (relative to CuSO₄) | The ligand stabilizes the Cu(I) catalyst and protects biomolecules. |
| Sodium Ascorbate Concentration | 5 - 10 equivalents (relative to CuSO₄) | A freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Temperature | Room Temperature (20-25°C) | Most reactions proceed efficiently at ambient temperature. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| pH | 6.5 - 8.0 | The reaction is generally tolerant of a range of pH values. |
| Expected Yield | > 80% | Yields are typically high but depend on the specific substrates and conditions. |
Experimental Protocol
This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.
Materials and Reagents
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Preparation of Stock Solutions
-
Alkyne-modified Protein: Prepare a solution of the desired concentration in an appropriate buffer.
-
This compound (10 mM): Dissolve the appropriate amount of R6G azide in DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.
-
THPTA (50 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.
Reaction Procedure
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to the desired final concentration. Mix gently by pipetting.
-
In a separate tube, prepare the catalyst premix by adding the required volume of the THPTA stock solution to the CuSO₄ stock solution. Vortex briefly to mix.
-
Add the catalyst premix to the reaction tube containing the protein and azide. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently.
-
Incubate the reaction at room temperature, protected from light, for 1-2 hours. The optimal reaction time may vary and should be determined empirically.
Purification of the Labeled Protein
-
Following the incubation period, the labeled protein can be purified from excess reagents using a suitable method.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from small molecules like unreacted dye, catalyst, and ligand.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove small molecular weight impurities.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the copper-catalyzed click chemistry protocol.
Caption: Workflow for copper-catalyzed click chemistry labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Optimize the copper and ligand concentrations. |
| Steric hindrance | Increase reaction time or temperature. | |
| Impure reagents | Use high-purity reagents and solvents. | |
| High background fluorescence | Insufficient purification | Optimize the purification method to ensure complete removal of unreacted R6G azide. |
| Protein precipitation | High concentration of organic solvent (DMSO) | Minimize the volume of DMSO used to dissolve the R6G azide. |
| Oxidative damage | Ensure an adequate concentration of ligand is used to protect the protein. Consider adding a radical scavenger like aminoguanidine.[6] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 5-R6G Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal ligation tool, enabling the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic strain of a cyclooctyne (B158145) to react efficiently and specifically with an azide-functionalized molecule, forming a stable triazole linkage.[3] The 5-isomer of Rhodamine 6G (5-R6G) azide (B81097) is a bright, yellow-emitting fluorescent dye that can be readily incorporated into biomolecules through SPAAC, making it an excellent tool for a variety of applications in research and drug development.[4][5]
These application notes provide detailed protocols and technical guidance for the use of 5-R6G azide in SPAAC reactions for the labeling of biomolecules, particularly proteins.
Applications of SPAAC using 5-R6G Azide
The conjugation of 5-R6G azide to biomolecules via SPAAC enables a wide range of applications, including:
-
Fluorescent Labeling of Proteins and Antibodies: Covalently attaching 5-R6G to proteins or antibodies allows for their visualization and tracking in various assays.
-
Cellular Imaging: Labeled biomolecules can be used to study their localization and dynamics within living cells.
-
Flow Cytometry: Fluorescently tagged cells or biomolecules can be quantified and sorted.
-
High-Content Screening: Enables the visualization and quantification of cellular responses to drug candidates.
-
Antibody-Drug Conjugate (ADC) Development: While 5-R6G is a fluorescent dye, the principles of SPAAC are directly applicable to the conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.
Quantitative Data: SPAAC Reaction Kinetics
The rate of a SPAAC reaction is a critical parameter, influencing the efficiency of labeling, especially at low concentrations of reactants. The reaction kinetics are typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of the cyclooctyne reagent significantly impacts the reaction rate. While specific kinetic data for 5-R6G azide is not extensively published, the following tables provide a summary of reported second-order rate constants for the reaction of a model azide (benzyl azide) with various commonly used cyclooctynes, offering a guide for selecting the appropriate reagent.
Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | ~0.06 - 0.1 | |
| DBCO | ~0.6 - 1.0 | |
| DIBO | ~0.3 - 0.7 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Effect on Reaction Rate | Notes | Reference(s) |
| Cyclooctyne Structure | More strained cyclooctynes (e.g., DBCO) react faster. | The release of ring strain is the driving force of the reaction. | |
| Azide Electronics | Electron-withdrawing groups on the azide can sometimes increase the rate with electron-rich cyclooctynes. | Fluoroalkyl azides have shown accelerated reactivity with BCN. | |
| Solvent | Can influence reaction rates. | Reactions in some cell culture media (e.g., DMEM) have been observed to be faster than in others (e.g., RPMI). | |
| pH | Higher pH values generally increase reaction rates. | This effect can be buffer-dependent. | |
| Temperature | Increasing the temperature accelerates the reaction. | Optimization is necessary to ensure biomolecule stability. |
Experimental Protocols
Protocol 1: General Protein Labeling with 5-R6G Azide via SPAAC
This protocol describes a general method for labeling a protein containing a cyclooctyne group with 5-R6G azide. The protein must first be functionalized with a cyclooctyne, for example, by reacting lysine (B10760008) residues with an NHS-ester of a cyclooctyne like DBCO-NHS ester.
Materials:
-
Cyclooctyne-functionalized protein (e.g., DBCO-Protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
5-R6G azide (prepare a stock solution, e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography (SEC) column (e.g., desalting column) for purification
Procedure:
-
Protein Preparation:
-
Ensure the cyclooctyne-functionalized protein is in an appropriate buffer at a concentration of 1-10 mg/mL. The buffer should be free of azides.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-R6G azide in high-quality, anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 5- to 20-fold molar excess of the 5-R6G azide stock solution to the protein solution.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 4-16 hours at 37°C or for 12-24 hours at room temperature with gentle mixing, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted 5-R6G azide and other small molecules using a size-exclusion chromatography column (desalting column) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The colored nature of the 5-R6G dye will allow for visual tracking of the labeled protein.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of 5-R6G at its maximum absorbance wavelength (~519 nm).
-
Mass Spectrometry: Confirm the covalent attachment of the dye and determine the precise DOL by mass spectrometry (e.g., ESI-MS).
-
SDS-PAGE: Visualize the labeled protein by running the sample on an SDS-PAGE gel and imaging the gel under appropriate fluorescence settings before Coomassie staining.
-
Fluorescence Spectroscopy: Confirm the fluorescent properties of the conjugate by measuring its excitation and emission spectra.
-
Protocol 2: Site-Specific Antibody Fragment (Fab') Labeling
This protocol outlines a method for the site-specific labeling of an antibody fragment (Fab') that has been engineered to contain an azide-bearing unnatural amino acid.
Materials:
-
Azide-functionalized Fab' fragment in PBS, pH 7.4
-
DBCO-functionalized fluorescent dye (for comparison or as an alternative to labeling with 5-R6G azide if the Fab' were alkyne-functionalized)
-
5-R6G azide
-
SEC column for purification
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-containing Fab' fragment at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of the DBCO-reagent or 5-R6G azide in DMSO.
-
-
SPAAC Reaction:
-
Add a 3- to 10-fold molar excess of the cyclooctyne reagent (if the Fab' has an azide) or 5-R6G azide (if the Fab' has a cyclooctyne) to the Fab' solution.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification and Characterization:
-
Purify the labeled Fab' fragment using an SEC column as described in Protocol 1.
-
Characterize the conjugate using spectrophotometry, mass spectrometry, and SDS-PAGE to confirm successful labeling and determine the DOL.
-
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling a protein with 5-R6G via SPAAC.
Caption: Visualization of a cell surface receptor using a 5-R6G labeled antibody.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
- 4. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes: Labeling of Alkyne-Modified Proteins with R6G Azide, 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a critical technique in modern biological research and drug development. It allows for the visualization, tracking, and quantification of proteins of interest within complex biological systems. One of the most powerful methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction enables the specific covalent ligation of an azide-functionalized molecule to an alkyne-functionalized molecule with high efficiency and specificity under biocompatible conditions.[1][3]
This application note provides a detailed protocol for the labeling of alkyne-modified proteins with Rhodamine 6G (R6G) azide (B81097), 5-isomer, a bright and photostable fluorescent dye.[4][5] Alkyne-modified proteins can be generated through the metabolic incorporation of alkyne-containing amino acid analogs, such as L-propargylglycine (PG) or L-homopropargylglycine (HPG), in place of methionine. Once incorporated, the alkyne group serves as a handle for the covalent attachment of the R6G azide probe. This method is applicable for a wide range of downstream applications, including in-gel fluorescence scanning, fluorescence microscopy, and flow cytometry, providing a robust tool for studying protein synthesis, localization, and dynamics.
Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling strategy is based on the CuAAC reaction, where the terminal alkyne on the modified protein reacts with the azide group of the R6G dye to form a stable triazole linkage.[2] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) by a reducing agent like sodium ascorbate (B8700270).[2][6] To enhance reaction efficiency and protect proteins from potential damage by copper ions, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[2][7]
Materials and Reagents
A comprehensive list of materials and reagents required for the successful labeling of alkyne-modified proteins.
| Reagent | Supplier | Catalog No. |
| R6G Azide, 5-isomer | Lumiprobe | 2135330-71-9[4] |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | C1297 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| THPTA Ligand | Sigma-Aldrich | 762342 |
| Alkyne-modified protein sample | (User-generated) | - |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 |
| PBS buffer (pH 7.4) | Thermo Fisher | 10010023 |
| Protein Extraction Buffer (e.g., RIPA) | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| SDS-PAGE Gels and Buffers | Bio-Rad | Various |
| Fluorescence Gel Scanner | (e.g., Bio-Rad ChemiDoc) | - |
Quantitative Data Presentation
Table 1: Properties of this compound
This table summarizes the key photophysical properties of the this compound fluorescent probe.
| Property | Value | Reference |
| Molecular Weight | 512.56 g/mol | [8] |
| Excitation Maximum (λex) | ~525 nm | [9][10] |
| Emission Maximum (λem) | ~555 nm | [9] |
| Quantum Yield (in ethanol) | ~0.95 | [5][6][11] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ at 530 nm | [11] |
| Purity | Pure 5-isomer | [4] |
| Storage Conditions | -20°C in the dark, desiccated | [4][12] |
Table 2: Illustrative Comparison of Labeling Efficiency and Signal-to-Noise Ratio
This table provides an illustrative comparison of R6G azide with other common fluorescent azide probes for labeling alkyne-modified proteins in a cell lysate, as analyzed by in-gel fluorescence. (Note: These are representative values for comparison purposes and actual results may vary depending on experimental conditions.)
| Fluorescent Probe | Relative Labeling Efficiency (%) | Signal-to-Noise Ratio |
| This compound | 95 | High |
| TAMRA Azide, 5-isomer | 90 | High |
| FAM Azide, 6-isomer | 85 | Medium |
| Cy5 Azide | 92 | High |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Analog
This protocol describes the metabolic incorporation of an alkyne-containing amino acid into newly synthesized proteins in cultured cells.
-
Cell Culture: Plate mammalian cells in complete growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of the alkyne analog, replace the complete medium with methionine-free medium and incubate for 30-60 minutes.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an alkyne-containing amino acid analog (e.g., 25-50 µM L-homopropargylglycine, HPG).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator to allow for the incorporation of the alkyne analog into newly synthesized proteins.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing alkyne-modified proteins is now ready for the click chemistry reaction.
Protocol 2: Labeling of Alkyne-Modified Proteins with R6G Azide (CuAAC)
This protocol details the copper-catalyzed click chemistry reaction to label the alkyne-modified proteins with R6G azide.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.
| Reagent | Final Concentration | Volume for 100 µL Reaction |
| Alkyne-modified protein lysate (1-5 mg/mL) | - | 50 µL |
| PBS (pH 7.4) | - | to 100 µL |
| This compound (10 mM stock) | 100 µM | 1 µL |
| CuSO₄ (50 mM stock) | 1 mM | 2 µL |
| THPTA (50 mM stock) | 5 mM | 10 µL |
-
Vortex: Gently vortex the mixture to ensure all components are well-mixed.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
| Reagent | Final Concentration | Volume for 100 µL Reaction |
| Sodium Ascorbate (500 mM stock) | 5 mM | 1 µL |
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the labeled proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and air-dry the protein pellet. Resuspend the pellet in a suitable buffer (e.g., 1x SDS-PAGE loading buffer).
Protocol 3: In-Gel Fluorescence Analysis of Labeled Proteins
This protocol describes the visualization of R6G-labeled proteins using SDS-PAGE and a fluorescence gel scanner.
-
Sample Preparation: Mix the labeled protein sample (from Protocol 2) with 4x SDS-PAGE sample buffer and heat at 70-95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
Fluorescence Scanning: After electrophoresis, place the gel directly onto the imaging stage of a fluorescence gel scanner.
-
Image Acquisition: Scan the gel using an appropriate laser and filter set for R6G (Excitation: ~525 nm, Emission: ~555 nm).
-
Coomassie Staining (Optional): After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
-
Data Analysis: Quantify the fluorescence intensity of the labeled protein bands using appropriate software. The signal intensity is proportional to the amount of labeled protein.[13]
Visualization of Workflows and Pathways
Caption: Experimental workflow for labeling and analysis.
Caption: EGFR signaling pathway leading to protein synthesis.
Application: Studying EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[14] Dysregulation of this pathway is frequently implicated in various cancers.[] Upon ligand binding, EGFR activates downstream cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately converge on the regulation of protein synthesis.[][16]
The described metabolic labeling and click chemistry protocol can be a powerful tool to study the effects of EGFR signaling on nascent protein synthesis. For example, researchers can stimulate cells with EGF and use the alkyne analog labeling to specifically capture and identify the proteins that are newly synthesized in response to this stimulation. This approach can be used to:
-
Quantify changes in global protein synthesis rates upon EGFR activation or inhibition.
-
Identify specific proteins whose synthesis is up- or down-regulated by EGFR signaling through subsequent proteomic analysis of the labeled proteins.
-
Screen for the efficacy of drug candidates that target the EGFR pathway by measuring their impact on downstream protein synthesis.
By combining this labeling technique with other molecular biology tools, a deeper understanding of the complex regulatory networks governed by EGFR can be achieved, paving the way for the development of novel therapeutic strategies.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Signaling Pathway - Elabscience [elabscience.com]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. omlc.org [omlc.org]
- 12. Detection and Relative Quantification of Proteins by Surface Enhanced Raman Using Isotopic Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R6G Azide, 5-Isomer in Fluorescent Labeling of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 6G (R6G) is a highly fluorescent xanthene dye widely utilized in biological research for applications such as DNA sequencing and quantitative PCR (qPCR).[1][2] The 5-isomer of R6G azide (B81097) is a derivative that enables the covalent attachment of the R6G fluorophore to nucleic acids and other biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This bioorthogonal reaction is highly specific and efficient, occurring between the azide group on the R6G molecule and a terminal alkyne modification on the nucleic acid.[3] This specificity allows for precise labeling with minimal impact on the biological activity of the nucleic acid.
These application notes provide detailed protocols for the fluorescent labeling of nucleic acids using R6G azide, 5-isomer, information on the purification of the labeled product, and an overview of its key applications.
Data Presentation
Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Appearance | Orange to brown powder | [1] |
| Molecular Weight | 540.61 g/mol | [1] |
| Molecular Formula | C₃₀H₃₂N₆O₄ | [1] |
| Solubility | Good in DMF, DMSO, alcohols | [1] |
| Storage Conditions | -20°C in the dark for up to 24 months | [1] |
| Excitation Max (λex) | 519 nm | [1] |
| Emission Max (λem) | 546 nm | [1] |
| Molar Extinction Coefficient (ε) | 116,000 L·mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.95 | [1] |
| Correction Factor (CF260) | 0.18 | [1] |
| Correction Factor (CF280) | 0.17 | [1] |
Recommended Reagent Concentrations for CuAAC Labeling of Oligonucleotides
| Reagent | Stock Solution Concentration | Final Concentration in Reaction |
| Alkyne-modified Oligonucleotide | Varies | 20 - 200 µM |
| This compound | 10 mM in DMSO | 1.5 x [Oligonucleotide] |
| Copper(II)-TBTA Complex | 10 mM in 55% DMSO | 0.5 mM |
| Ascorbic Acid | 5 mM in water | 0.5 mM |
| 2M Triethylammonium Acetate (B1210297) (TEAA), pH 7.0 | 2 M | 0.2 M |
| DMSO | - | 50% (v/v) |
This table is based on a general protocol and may require optimization for specific oligonucleotides and applications.[3]
Experimental Protocols
Protocol 1: Fluorescent Labeling of Alkyne-Modified Oligonucleotides with this compound via CuAAC
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified DNA or RNA with R6G azide.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid in nuclease-free water (prepare fresh)
-
10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) in 55% DMSO
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Precipitation solution for oligonucleotides (e.g., 3% Lithium perchlorate (B79767) in acetone)
-
Precipitation solution for DNA (e.g., Sodium acetate and Ethanol)
Procedure:
-
Preparation of the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified oligonucleotide solution.
-
Add 2M TEAA buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add the R6G azide stock solution (10 mM in DMSO) to a final concentration that is 1.5 times the concentration of the oligonucleotide. Vortex briefly.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30 seconds to remove oxygen, which can interfere with the reaction.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the headspace of the tube with the inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature overnight in the dark. For potentially faster reaction times, incubation at 45°C for 1 hour can be tested.[4]
-
-
Precipitation of the Labeled Oligonucleotide:
-
For oligonucleotides: Add at least a 4-fold volume of 3% lithium perchlorate in acetone.
-
For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold absolute ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol (for DNA) or acetone (for oligonucleotides).
-
Centrifuge again for 5 minutes and discard the supernatant.
-
-
Drying and Resuspension:
-
Air-dry the pellet to remove any residual ethanol or acetone.
-
Resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Protocol 2: Purification of R6G-Labeled Oligonucleotides by Reverse-Phase HPLC
This protocol provides a general method for the purification of fluorescently labeled oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude R6G-labeled oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
C8 or C18 RP-HPLC column
-
HPLC system with a UV detector capable of monitoring at 260 nm and the absorbance maximum of R6G (519 nm).
Procedure:
-
Sample Preparation: Resuspend the crude labeled oligonucleotide pellet in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C8 or C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Set the detector to monitor absorbance at 260 nm (for the nucleic acid) and 519 nm (for the R6G dye).
-
-
Injection and Gradient Elution:
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient could be from 5% to 50% acetonitrile over 30 minutes.[5][6] The optimal gradient will depend on the length and sequence of the oligonucleotide and may require optimization.
-
-
Fraction Collection:
-
Monitor the chromatogram for peaks absorbing at both 260 nm and 519 nm. The desired product will have a strong signal at both wavelengths.
-
Unlabeled oligonucleotides will only absorb at 260 nm, while free dye will primarily absorb at 519 nm with a lower 260/519 nm absorbance ratio compared to the labeled oligonucleotide.
-
Collect the fractions corresponding to the desired labeled product.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure, labeled oligonucleotide.
-
Lyophilize or use a speed vacuum to evaporate the solvents.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer for storage or downstream applications.
-
Visualizations
Caption: Experimental workflow for labeling nucleic acids with R6G azide.
Caption: Mechanism of a 5'-nuclease qPCR assay using an R6G-labeled probe.
Caption: Workflow of Sanger DNA sequencing using R6G-labeled ddNTPs.
Applications
R6G-labeled nucleic acids are valuable tools in various molecular biology techniques that require sensitive detection.
Quantitative Real-Time PCR (qPCR)
In qPCR, R6G can be used as a reporter fluorophore in hydrolysis probes (e.g., TaqMan® probes).[2] These probes are oligonucleotides that are dually labeled with a reporter dye (R6G) at the 5' end and a quencher dye at the 3' end. When the probe is intact, the quencher suppresses the fluorescence of the R6G reporter. During the PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe that has hybridized to the target DNA.[7] This cleavage separates the reporter from the quencher, leading to an increase in fluorescence that is proportional to the amount of amplified product.[7]
DNA Sequencing
R6G is historically significant in the development of automated DNA sequencing. In the Sanger sequencing method, fluorescently labeled dideoxynucleotides (ddNTPs) are used to terminate DNA synthesis.[2][8] Each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) can be labeled with a different colored fluorophore. When a labeled ddNTP is incorporated into the growing DNA strand, synthesis is terminated. The resulting DNA fragments of varying lengths are then separated by size using capillary electrophoresis. A laser excites the fluorophore at the end of each fragment, and a detector reads the color of the fluorescence, thereby determining the sequence of the DNA.[9][10] R6G can be one of the fluorophores used to label one of the four ddNTPs.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction | - Ensure ascorbic acid solution is freshly prepared. - Degas the reaction mixture thoroughly to remove oxygen. - Optimize the concentration of copper catalyst and ligand. |
| Degradation of oligonucleotide | - Use nuclease-free water and reagents. - Avoid prolonged exposure to high temperatures. | |
| High Background Fluorescence in HPLC | Excess free R6G azide | - Perform a precipitation step before HPLC purification. - Optimize the precipitation conditions to efficiently remove small molecules. |
| Multiple Peaks for Labeled Product in HPLC | Isomers of the dye or incomplete deprotection | - Use a pure isomer of the R6G azide. - Ensure complete deprotection of the oligonucleotide after synthesis. |
| No or Weak Signal in Downstream Applications | Low incorporation of the label | - Verify labeling efficiency by UV-Vis spectroscopy. - Purify the labeled oligonucleotide to remove unlabeled species. |
| Photobleaching of the fluorophore | - Store labeled nucleic acids in the dark. - Minimize exposure to light during experiments. Use anti-fade reagents where applicable. |
References
- 1. microbenotes.com [microbenotes.com]
- 2. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 9. What is the workflow of the Sanger Sequencing method? | AAT Bioquest [aatbio.com]
- 10. Sanger Sequencing Steps & Method [sigmaaldrich.com]
Application Notes and Protocols for R6G Azide, 5-Isomer in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 6G (R6G) azide (B81097), 5-isomer is a bright, yellow-emitting fluorescent probe that belongs to the xanthene dye family. Its azide functionality allows for its covalent attachment to biomolecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This makes R6G azide, 5-isomer a valuable tool for visualizing a wide range of biological processes in living cells with high sensitivity and specificity. These application notes provide detailed protocols and technical information for the use of this compound in live-cell imaging experiments, primarily focusing on its application in conjunction with metabolic labeling and click chemistry.
The primary method for labeling biomolecules with this compound in live cells is through a two-step process. First, cells are metabolically labeled with a precursor molecule containing a bioorthogonal functional group, typically an alkyne. This alkyne-modified precursor is incorporated into newly synthesized biomolecules such as proteins or glycans. Second, the cells are treated with this compound, which selectively reacts with the alkyne-tagged biomolecules via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). For live-cell imaging, SPAAC is generally preferred to avoid the cytotoxicity associated with copper catalysts.
Technical Data
A summary of the key photophysical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₀N₅O₃ | N/A |
| CAS Number | 2135330-71-9 | [1] |
| Excitation Maximum (λex) | 519 nm | [1] |
| Emission Maximum (λem) | 546 nm | [1] |
| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.95 | [1] |
| Storage Conditions | -20°C in the dark, desiccated |
Experimental Protocols
The following protocols provide a general framework for using this compound in live-cell imaging. Optimization of parameters such as cell type, metabolic label, and imaging system is recommended for best results.
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins and Detection with this compound
This protocol describes the labeling of newly synthesized proteins using the methionine analog L-azidohomoalanine (AHA) and subsequent detection with an alkyne-modified R6G derivative via click chemistry. For live-cell applications, a strain-promoted click reaction is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
-
R6G-alkyne (e.g., R6G-DBCO, R6G-BCN)
-
Hoechst 33342 or other suitable nuclear counterstain (optional)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.
-
Metabolic Labeling:
-
Aspirate the complete medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically.
-
-
Click Reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):
-
Wash the cells twice with pre-warmed PBS to remove unincorporated AHA.
-
Prepare a fresh solution of R6G-alkyne in complete medium or live-cell imaging buffer at a final concentration of 1-10 µM.
-
Incubate the cells with the R6G-alkyne solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging buffer.
-
(Optional) Stain the nuclei with Hoechst 33342 (1 µg/mL) for 10-15 minutes.
-
Replace the buffer with fresh, pre-warmed live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for R6G (Excitation/Emission: ~520/550 nm) and the optional nuclear stain.
-
Protocol 2: Metabolic Labeling of Glycans and Detection with this compound
This protocol outlines the labeling of glycans using an azide-modified sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), followed by detection with an alkyne-functionalized R6G.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer
-
R6G-alkyne (e.g., R6G-DBCO, R6G-BCN)
-
Hoechst 33342 or other suitable nuclear counterstain (optional)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or slide and culture to the desired density.
-
Metabolic Labeling:
-
Add Ac4ManNAz directly to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for the incorporation of the azido-sugar into cell surface glycans.
-
-
Click Reaction (SPAAC):
-
Wash the cells twice with pre-warmed PBS.
-
Add a fresh solution of R6G-alkyne in complete medium or live-cell imaging buffer (final concentration 1-10 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging buffer.
-
(Optional) Counterstain the nuclei.
-
Add fresh, pre-warmed live-cell imaging buffer.
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Data Presentation
Quantitative data from live-cell imaging experiments should be carefully recorded and analyzed. The following table provides a template for summarizing key experimental parameters and results.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control |
| Cell Line | |||
| Metabolic Label | |||
| Labeling Concentration | |||
| Labeling Time (hours) | |||
| R6G-Alkyne Derivative | |||
| Dye Concentration (µM) | |||
| Incubation Time (min) | |||
| Average Fluorescence Intensity | |||
| Signal-to-Noise Ratio | |||
| Cell Viability (%) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for live-cell imaging.
Signaling Pathway: Visualization of Newly Synthesized Proteins
Caption: Metabolic labeling and detection of new proteins.
References
Application Notes and Protocols for Bioorthogonal Labeling of Glycans with 5-Isomer Rhodamine 6G Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for studying biomolecules in their native environment. This approach utilizes chemical reactions that can occur within living systems without interfering with endogenous biochemical processes. Metabolic glycoengineering, a key technique in this field, involves introducing chemically tagged monosaccharides into cellular glycan structures. These chemical "handles" can then be selectively reacted with a complementary probe, such as a fluorophore, for visualization and analysis.
This document provides detailed application notes and protocols for the bioorthogonal labeling of glycans using a 5-isomer Rhodamine 6G (R6G) azide (B81097) probe. This method allows for the fluorescent labeling of glycans that have been metabolically engineered to contain an alkyne group. The high quantum yield and photostability of Rhodamine 6G make it an excellent choice for fluorescence microscopy and flow cytometry applications. Aberrant glycosylation is a hallmark of many diseases, including cancer, and this technique provides a valuable method for investigating these changes.[1][2][3]
Principle of the Method
The bioorthogonal labeling of glycans with 5-isomer R6G azide is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified monosaccharide, such as peracetylated N-ethynylacetylmannosamine (Ac4ManNAl). The cell-permeable sugar analog is deacetylated by intracellular esterases and utilized by the cellular machinery to incorporate the alkyne-functionalized sugar into newly synthesized glycans.[4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified glycans are then covalently labeled with 5-isomer R6G azide via a copper(I)-catalyzed "click chemistry" reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the glycan and the fluorophore.[5] The resulting fluorescently labeled glycans can be visualized and quantified using various analytical techniques.
Data Presentation
The following tables provide representative quantitative data from experiments analogous to the protocols described below. These data are intended to serve as a guide for expected results.
Table 1: Metabolic Labeling Efficiency with Alkynyl Sugars
| Cell Line | Alkynyl Sugar | Concentration (µM) | Incubation Time (days) | Labeling Efficiency (% of positive cells) | Reference |
| Jurkat | Ac4ManNAl | 25 | 3 | > 95% | |
| Hep3B | Ac4ManNAl | 25 | 3 | > 90% | |
| HeLa | Ac4ManNAz | 50 | 2 | > 98% | |
| CHO | Ac4ManNAz | 50 | 2 | > 95% |
Note: Data for Ac4ManNAz (azide-modified sugar) is shown for comparison of labeling efficiency. Similar high efficiencies are expected with alkyne-modified sugars.
Table 2: Fluorescence Intensity of Labeled Cells
| Cell Line | Labeling Condition | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase over Control | Reference |
| Jurkat | + Ac4ManNAl + R6G Azide | 8500 | ~20 | Adapted from |
| Jurkat | - Ac4ManNAl + R6G Azide | 420 | 1 | Adapted from |
| HeLa | + Ac4ManNAz* + Alkyne-Fluorophore | 12000 | ~30 | Adapted from |
| HeLa | - Ac4ManNAz* + Alkyne-Fluorophore | 390 | 1 | Adapted from |
Note: Data is illustrative and based on experiments with different fluorophores. The fold increase is a key metric.
Table 3: Cell Viability After Labeling
| Cell Line | Treatment | Viability (%) | Reference |
| HeLa | Control (no treatment) | 98 ± 2 | |
| HeLa | Ac4ManNAz (50 µM) | 97 ± 3 | |
| HeLa | Ac4ManNAz + CuAAC Reagents | 95 ± 4 | |
| Jurkat | Control (no treatment) | 99 ± 1 | |
| Jurkat | Ac4ManNAz (25 µM) | 96 ± 4 | |
| Jurkat | Ac4ManNAz + CuAAC Reagents | 94 ± 5 |
Note: The use of a copper-chelating ligand like THPTA is crucial to minimize cytotoxicity during the CuAAC reaction.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAl
This protocol describes the incorporation of alkyne-functionalized sugars into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-ethynylacetylmannosamine (Ac4ManNAl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plates, glass-bottom dishes for microscopy) at a density that will allow for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAl Stock Solution: Dissolve Ac4ManNAl in DMSO to prepare a 10-50 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAl stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1-3 days. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAl. The cells are now ready for the CuAAC reaction.
Protocol 2: CuAAC Reaction for Labeling Alkynyl-Glycans with 5-Isomer R6G Azide
This protocol details the "click" reaction to fluorescently label the alkyne-modified glycans.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
5-isomer Rhodamine 6G (R6G) azide
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
PBS or serum-free medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular labeling)
Reagent Preparation (prepare fresh):
-
R6G Azide Stock (1 mM): Dissolve 5-isomer R6G azide in DMSO.
-
CuSO4 Stock (20 mM): Dissolve CuSO4 in water.
-
THPTA Stock (100 mM): Dissolve THPTA in water.
-
Sodium Ascorbate Stock (300 mM): Dissolve sodium ascorbate in water.
Procedure for Live-Cell Imaging:
-
Wash the metabolically labeled cells twice with ice-cold PBS.
-
Prepare the click reaction cocktail in serum-free medium. For each 1 mL of reaction volume, add the reagents in the following order:
-
10 µL of 100 mM THPTA (final concentration 1 mM)
-
10 µL of 20 mM CuSO4 (final concentration 200 µM)
-
Your desired final concentration of 5-isomer R6G azide (e.g., 10 µM final from a 1 mM stock)
-
-
Vortex the mixture briefly.
-
Add 10 µL of 300 mM sodium ascorbate to initiate the reaction (final concentration 3 mM) and vortex again.
-
Immediately add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for Rhodamine 6G (Excitation/Emission: ~525/555 nm).
Procedure for Fixed-Cell Imaging:
-
After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional for intracellular labeling) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Prepare the click reaction cocktail as described for live-cell imaging.
-
Add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips and image.
Protocol 3: Analysis by Flow Cytometry
This protocol allows for the quantification of glycan labeling on a single-cell level.
Materials:
-
Metabolically labeled and click-reacted cells (from Protocols 1 and 2, performed on cells in suspension)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Harvest the cells by gentle centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Perform the CuAAC reaction on live cells in suspension as described in Protocol 2.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for Rhodamine 6G.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioorthogonal labeling of glycans.
Aberrant Glycosylation in Cancer Signaling
Caption: Impact of aberrant glycosylation on cancer signaling pathways.
References
- 1. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R6G Azide, 5-Isomer in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 6G (R6G) azide (B81097), 5-isomer, is a bright and photostable xanthene dye that has emerged as a valuable tool for super-resolution microscopy. Its azide functional group allows for covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the precise labeling of cellular targets for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM), providing unprecedented insights into molecular organization and cellular architecture at the nanoscale. These application notes provide an overview of the properties of R6G azide, 5-isomer, and detailed protocols for its use in super-resolution microscopy.
Principle of Application
The application of this compound, in super-resolution microscopy, particularly STORM, is based on the principles of single-molecule localization and photoswitching. Biomolecules of interest are first modified to contain an alkyne group, either metabolically, genetically, or through chemical modification. The this compound, is then "clicked" onto the alkyne-modified target.
For STORM imaging, the sample is placed in a specific imaging buffer containing a reducing agent, typically a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA). A high-intensity laser excites the R6G molecules, driving most of them into a long-lived dark state. Stochastically, individual molecules return to the fluorescent state and emit photons, which are detected by a sensitive camera. By localizing the center of emission of each individual molecule over thousands of frames, a super-resolved image is reconstructed with a resolution far beyond the diffraction limit of light.
Data Presentation
The photophysical properties of R6G and the performance of similar dyes in super-resolution microscopy are summarized below. Note that specific performance metrics for the 5-isomer of R6G azide in STORM are not extensively published; therefore, data for Rhodamine 6G and other comparable rhodamine dyes are provided as a reference.
Table 1: Photophysical Properties of Rhodamine 6G
| Property | Value | References |
| Excitation Maximum (λex) | ~530 nm | [1] |
| Emission Maximum (λem) | ~555 nm | [2] |
| Molar Extinction Coefficient | ~116,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.95 (in ethanol) | [1][3][4] |
| Blinking Mechanism for STORM | Thiol-induced reduction to a radical dark state | [5][6] |
Table 2: Typical Performance in Single-Molecule Localization Microscopy (SMLM)
| Parameter | Typical Value (for similar rhodamine dyes) | References |
| Localization Precision | 10-30 nm | [7][8] |
| Photon Count per Localization | 500 - 2000 | [9] |
| On-Time | 5-20 ms | [8] |
| Duty Cycle | Low (most molecules are in the "off" state) | [5][6] |
Experimental Protocols
Protocol 1: Labeling of Proteins in Fixed Cells via Click Chemistry
This protocol describes the labeling of a specific protein of interest in fixed cells using an alkyne-bearing primary antibody and this compound.
Materials:
-
Cells grown on high-precision glass coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody with an alkyne modification
-
This compound
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on coverslips and grow to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour.
-
-
Primary Antibody Incubation:
-
Dilute the alkyne-modified primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL final volume:
-
Premix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA.
-
After 5 minutes, add 5 µL of a freshly prepared 100 mM sodium ascorbate solution.[10]
-
Add this compound, to a final concentration of 1-5 µM.
-
Bring the final volume to 200 µL with PBS.
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the coverslips thoroughly with PBS three times.
-
-
Sample Mounting for STORM:
-
The sample is now ready for mounting in STORM imaging buffer.
-
Protocol 2: dSTORM Imaging
This protocol outlines the procedure for performing direct STORM (dSTORM) imaging on samples labeled with this compound.
Materials:
-
Labeled sample on a coverslip
-
STORM imaging buffer:
-
50 mM Tris (pH 8.0)
-
10 mM NaCl
-
10% (w/v) glucose
-
0.5 mg/mL glucose oxidase
-
40 µg/mL catalase
-
100 mM mercaptoethylamine (MEA) or 1% (v/v) β-mercaptoethanol (BME)
-
-
Microscope slide
-
Sealing material (e.g., nail polish or VALAP)
Procedure:
-
Prepare STORM Imaging Buffer:
-
Prepare the buffer components and add the enzymes (glucose oxidase and catalase) and the thiol (MEA or BME) immediately before imaging. The thiol is essential for inducing the blinking of the rhodamine dye.[11]
-
-
Mount the Sample:
-
Place a small volume (e.g., 20 µL) of the STORM imaging buffer onto a clean microscope slide.
-
Invert the coverslip with the labeled cells onto the drop of imaging buffer.
-
Seal the edges of the coverslip to prevent oxygen from entering, as oxygen can interfere with the photoswitching process.
-
-
dSTORM Image Acquisition:
-
Place the mounted slide on the stage of a super-resolution microscope equipped for STORM.
-
Locate the region of interest using a low-power laser to minimize photobleaching.
-
Illuminate the sample with a high-power laser (e.g., 532 nm or 561 nm) to induce photoswitching of the R6G molecules.
-
Acquire a time series of images (typically 10,000 to 50,000 frames) with a short exposure time (e.g., 10-30 ms).
-
A low-power UV laser (e.g., 405 nm) can be used to aid in the reactivation of the fluorophores from the dark state.[5]
-
-
Image Reconstruction:
-
Process the acquired image series using localization software (e.g., ThunderSTORM, rapidSTORM).
-
The software will identify and localize the individual blinking events in each frame and reconstruct a super-resolved image from the coordinates of all localizations.
-
Mandatory Visualizations
Click Chemistry Labeling Workflow
References
- 1. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 2. Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Single molecule localization microscopy of the distribution of chromatin using Hoechst and DAPI fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super-Resolution Microscopy FAQ | Bruker [bruker.com]
- 9. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved localization precision via restricting confined biomolecule stochastic motion in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of R6G Azide to Oligonucleotides for qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time polymerase chain reaction (qPCR) is a cornerstone technique in molecular biology for the detection and quantification of nucleic acids. The specificity and sensitivity of qPCR can be significantly enhanced through the use of fluorescently labeled oligonucleotide probes. Rhodamine 6G (R6G) is a xanthene dye widely used in various biological applications, including qPCR, due to its high photostability and quantum yield.
This document provides a detailed guide for the conjugation of Rhodamine 6G (R6G) azide (B81097) to alkyne-modified oligonucleotides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". This method offers a highly efficient and specific covalent linkage, creating a stable triazole bond.[1][2] Following conjugation, protocols for the purification of the labeled oligonucleotides and their subsequent application as probes in qPCR are detailed.
Principle of R6G-Oligonucleotide Conjugation
The conjugation of R6G azide to an alkyne-modified oligonucleotide is achieved through a click chemistry reaction. This reaction forms a stable triazole linkage between the dye and the oligonucleotide. The reaction is catalyzed by Copper (I), which is typically generated in situ from Copper (II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate. A stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency in aqueous environments.[3][4]
Experimental Protocols
Part 1: Conjugation of R6G Azide to Alkyne-Modified Oligonucleotide
This protocol is for the conjugation of an alkyne-modified oligonucleotide with R6G azide.
Materials:
-
Alkyne-modified oligonucleotide
-
R6G azide
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes
Protocol:
-
Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
R6G Azide: Dissolve R6G azide in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 200 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use.
-
-
Copper Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 10 µL of 200 mM THPTA.
-
Let the solution stand for a few minutes to allow for the formation of the Cu(I)-THPTA complex.[4]
-
-
Conjugation Reaction Setup:
-
In a new microcentrifuge tube, combine the following reagents in the order listed. The volumes below are for a 1 nmol scale reaction and can be scaled accordingly.
Reagent Volume Final Concentration Alkyne-Oligonucleotide (100 µM) 10 µL 10 µM R6G Azide (10 mM) 5 µL 500 µM Nuclease-free Water 58 µL - Cu(I)-THPTA Premix 2 µL ~2 mM Cu(I) Sodium Ascorbate (100 mM) 25 µL ~25 mM | Total Volume | 100 µL | |
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For more challenging conjugations, the reaction can be left overnight.
-
Part 2: Purification of R6G-Labeled Oligonucleotide
Purification is crucial to remove unreacted R6G azide and the copper catalyst, which can interfere with qPCR. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[3][5]
Materials:
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Desalting columns (e.g., NAP-10)
-
Lyophilizer
Protocol:
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Set the detector to monitor absorbance at 260 nm (for the oligonucleotide) and ~530 nm (for R6G).
-
-
Sample Injection:
-
Dilute the conjugation reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the HPLC column.
-
-
Elution Gradient:
-
Run a linear gradient of acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes).[5] The hydrophobic R6G-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Collect fractions corresponding to the desired product peak, which should show absorbance at both 260 nm and ~530 nm.
-
-
Desalting and Lyophilization:
-
Pool the collected fractions containing the purified R6G-oligonucleotide.
-
Desalt the pooled fractions using a desalting column according to the manufacturer's instructions.
-
Lyophilize the desalted product to a dry pellet.
-
-
Quantification:
-
Resuspend the lyophilized pellet in a known volume of nuclease-free water.
-
Determine the concentration by measuring the absorbance at 260 nm.
-
Part 3: Quality Control of R6G-Oligonucleotide Conjugate
HPLC Analysis: Analysis of the purified product by HPLC should show a single major peak with absorbance at both 260 nm and ~530 nm, confirming the purity and successful conjugation.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the exact mass of the R6G-oligonucleotide conjugate.
Part 4: Application in qPCR
This protocol outlines the use of the purified R6G-labeled oligonucleotide as a hydrolysis probe in a qPCR assay.
Materials:
-
Purified R6G-labeled oligonucleotide probe
-
Forward and reverse primers
-
DNA template
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Probe and Primer Design:
-
The R6G-labeled probe should be designed to have a melting temperature (Tm) 5-10°C higher than the primers.[6]
-
The probe should not have a guanine (B1146940) (G) at the 5' end, as this can quench the fluorescence of R6G.[6]
-
A suitable quencher (e.g., a Black Hole Quencher™) should be incorporated at the 3' end of the oligonucleotide during synthesis.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix according to the qPCR master mix manufacturer's instructions. A typical reaction setup is as follows:
Component Final Concentration qPCR Master Mix (2x) 1x Forward Primer 300-900 nM Reverse Primer 300-900 nM R6G-labeled Probe 100-250 nM DNA Template Variable | Nuclease-free Water | to final volume |
-
Dispense the master mix into qPCR wells.
-
Add the DNA template to the respective wells.
-
Seal the plate or tubes.
-
-
Thermal Cycling:
-
A typical thermal cycling profile for a standard qPCR assay is as follows. These parameters may require optimization.[7]
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 15 sec 40 | Annealing/Extension | 60°C | 60 sec | |
-
Set the qPCR instrument to detect the fluorescence signal from R6G (Excitation: ~528 nm, Emission: ~552 nm).
-
Data Presentation
Table 1: Illustrative R6G-Oligonucleotide Conjugation Efficiency. This table presents example data for the conjugation efficiency as determined by HPLC analysis.
| Oligonucleotide ID | Oligo Length (bases) | Modification | R6G Azide Equivalents | Conjugation Yield (%) |
| Oligo-1 | 25 | 5'-Alkyne | 50 | 85 |
| Oligo-2 | 30 | Internal Alkyne | 50 | 78 |
| Oligo-3 | 22 | 3'-Alkyne | 100 | 92 |
Table 2: Illustrative qPCR Performance of R6G-Labeled Probe vs. FAM-Labeled Probe. This table provides a sample comparison of qPCR performance metrics for a target gene using probes labeled with R6G and the common qPCR dye, FAM.
| Reporter Dye | Target Concentration (copies/reaction) | Average Cq | Standard Deviation | Amplification Efficiency (%) |
| R6G | 10^6 | 18.5 | 0.15 | 98.5 |
| R6G | 10^5 | 21.9 | 0.21 | 98.5 |
| R6G | 10^4 | 25.3 | 0.18 | 98.5 |
| R6G | 10^3 | 28.7 | 0.25 | 98.5 |
| FAM | 10^6 | 18.3 | 0.12 | 99.2 |
| FAM | 10^5 | 21.6 | 0.19 | 99.2 |
| FAM | 10^4 | 25.0 | 0.15 | 99.2 |
| FAM | 10^3 | 28.4 | 0.22 | 99.2 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results. Actual results will vary depending on the specific oligonucleotide sequence, reaction conditions, and instrumentation.
Visualizations
Caption: Experimental workflow for R6G-oligonucleotide conjugation.
Caption: Mechanism of a 5' nuclease qPCR assay with an R6G probe.
References
- 1. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mz-at.de [mz-at.de]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Labeled with Rhodamine 6G (R6G) Azide via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise analysis and quantification of cellular processes such as proliferation, metabolic activity, and cell surface glycosylation are fundamental in biological research and drug development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has provided powerful tools for selectively labeling biomolecules in living systems.[1][2] This document provides detailed application notes and protocols for the use of Rhodamine 6G (R6G) azide (B81097), a fluorescent reporter, in conjunction with click chemistry for the analysis of labeled cells by flow cytometry.
Rhodamine 6G is a highly fluorescent and photostable dye, making it an excellent choice for flow cytometry applications.[3][4] By functionalizing it with an azide group, it can be covalently attached to alkyne-modified biomolecules that have been metabolically incorporated into cells. This two-step labeling strategy (metabolic incorporation followed by click reaction) offers high specificity and signal-to-noise ratio for various flow cytometry-based assays.[3]
Principle of the Technology
The core of this labeling strategy is the "click chemistry" reaction, which forms a stable triazole linkage between an azide and an alkyne. There are two primary approaches:
-
Metabolic Labeling with an Alkyne: Cells are cultured with a modified version of a biological building block containing an alkyne group. For example, to study DNA replication, cells are incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an analog of thymidine. EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
-
Click Reaction with R6G Azide: After metabolic labeling, the cells are fixed, permeabilized, and then treated with R6G azide. The azide group on the R6G molecule reacts specifically with the alkyne group on the incorporated EdU, resulting in the covalent attachment of the highly fluorescent R6G dye to the newly synthesized DNA. The intensity of the R6G fluorescence in individual cells, as measured by a flow cytometer, is directly proportional to the amount of EdU incorporated, and thus provides a quantitative measure of DNA synthesis and cell proliferation.
This methodology can be adapted to label other classes of biomolecules by using different alkyne-modified precursors, such as amino acids for nascent protein synthesis or sugars for glycan analysis.
Applications in Flow Cytometry
-
Cell Proliferation Assays: By labeling actively dividing cells with EdU and detecting with R6G azide, one can accurately quantify the percentage of cells in the S-phase of the cell cycle. This is crucial for studying cell health, evaluating the efficacy of anti-cancer drugs, and assessing genotoxicity.
-
Nascent Protein Synthesis Analysis: Using an alkyne-modified amino acid analog like L-homopropargylglycine (HPG) in place of EdU allows for the specific labeling and quantification of newly synthesized proteins. This is valuable for studying cellular responses to stimuli and the effects of drugs on protein translation.
-
Glycan Labeling and Analysis: Cells can be metabolically labeled with alkyne-modified sugars (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) to tag cell surface glycans. Subsequent reaction with R6G azide enables the study of glycan expression and trafficking, which is important in cancer biology and immunology.
Data Presentation
The efficiency of labeling is dependent on several factors, including the concentration of the metabolic precursor and the click chemistry reagents. The following tables provide example data to guide experimental design.
Table 1: Effect of EdU Concentration on S-Phase Detection
| EdU Concentration (µM) | Incubation Time (hours) | Percentage of R6G-Positive Cells (S-Phase) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 2 | 1.2% | 150 |
| 1 | 2 | 25.8% | 8,500 |
| 5 | 2 | 30.1% | 15,200 |
| 10 | 2 | 32.5% | 21,800 |
| 20 | 2 | 32.8% | 22,100 |
Note: Optimal concentrations may vary depending on the cell type and proliferation rate.
Table 2: Comparison of Click Reaction Conditions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) - Hypothetical |
| Alkyne Partner | Terminal Alkyne (e.g., EdU) | Strained Cyclooctyne (e.g., DBCO-modified molecule) |
| Azide Partner | R6G Azide | R6G Azide |
| Catalyst Required | Yes (Copper (I)) | No |
| Reaction Time | 30 minutes | 30-60 minutes |
| Cell Viability | Can be toxic to live cells | Generally biocompatible for live-cell applications |
| Compatibility with Fluorescent Proteins (e.g., GFP) | Can quench fluorescence | Compatible |
Mandatory Visualizations
Caption: Experimental workflow for cell proliferation analysis using EdU and R6G azide.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) signaling pathway.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and R6G Azide
This protocol is adapted from standard EdU flow cytometry protocols. It is optimized for suspension cells, but can be adapted for adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization and wash buffer (e.g., 0.5% Saponin in 1% BSA/PBS)
-
Click Reaction Cocktail Components:
-
R6G Azide
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate) or a commercial click reaction buffer.
-
-
FACS Buffer (e.g., PBS with 1% BSA, 2 mM EDTA)
-
Flow cytometry tubes
Procedure:
-
EdU Labeling of Cells: a. Prepare a 10 mM stock solution of EdU in DMSO. b. Seed cells at a density that will allow for active proliferation. c. Add EdU to the culture medium to a final concentration of 10 µM. d. Incubate the cells for 2 hours (or a time optimized for your cell line) under standard culture conditions (37°C, 5% CO₂). e. Harvest the cells and wash once with 3 mL of 1% BSA in PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of fixative solution. b. Incubate for 15 minutes at room temperature, protected from light. c. Wash the cells with 3 mL of 1% BSA in PBS, pellet the cells, and discard the supernatant. d. Resuspend the fixed cells in 100 µL of permeabilization and wash buffer.
-
Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For each sample, mix:
- 43 µL PBS
- 2 µL 100 mM CuSO₄
- 5 µL R6G Azide solution (e.g., 1 mM stock)
- 50 µL 100 mM Sodium Ascorbate (freshly prepared)
- Note: Using a commercial click chemistry kit with optimized buffers is highly recommended. b. Add 100 µL of the click reaction cocktail to each 100 µL cell suspension. c. Incubate for 30 minutes at room temperature, protected from light. d. Wash the cells once with 3 mL of permeabilization and wash buffer. Centrifuge and discard the supernatant.
-
Flow Cytometry Analysis: a. Resuspend the cell pellet in 500 µL of FACS buffer. b. Analyze the cells on a flow cytometer. R6G can typically be excited by a blue laser (488 nm) and its emission detected in the green/yellow channel (e.g., 530/30 nm or 585/42 nm bandpass filter). c. Use appropriate controls, including unlabeled cells and cells labeled with EdU but without the click reaction, to set gates properly.
Protocol 2: Cell Surface Glycan Labeling
This protocol describes the labeling of cell surface sialic acids using an alkyne-modified sugar and subsequent detection with R6G azide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., N-(pent-4-ynoyl)-D-mannosamine, Ac4ManNAl)
-
Reagents for copper-free SPAAC reaction (recommended for live cells):
-
R6G-Azide
-
DBCO-alkyne (or other strained alkyne) if labeling azide-modified sugars. For this protocol, we assume direct labeling with R6G-Azide to an alkyne sugar.
-
-
PBS and FACS Buffer
Procedure:
-
Metabolic Labeling: a. Culture cells in medium supplemented with 25-50 µM of the alkyne-modified mannosamine (B8667444) analog for 48-72 hours. b. Harvest cells gently (e.g., using a non-enzymatic dissociation solution for adherent cells). c. Wash cells twice with ice-cold PBS containing 1% BSA.
-
Strain-Promoted Click Reaction (SPAAC - for live cells): a. Prepare a solution of DBCO-R6G (hypothetical reagent for SPAAC) at 10-50 µM in complete culture medium. b. Resuspend the washed cells in the DBCO-R6G solution. c. Incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells three times with FACS buffer to remove unreacted probe.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in 500 µL of FACS buffer. b. Analyze immediately on a flow cytometer using the appropriate settings for R6G.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No R6G Signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the alkyne precursor. Ensure the precursor is not degraded. |
| Inefficient click reaction. | Prepare fresh reducing agent (Sodium Ascorbate). Ensure correct concentrations of all click components. Use a commercial kit for reliability. | |
| Incorrect flow cytometer settings. | Verify the correct laser and emission filters for Rhodamine 6G. | |
| High Background Fluorescence | Insufficient washing. | Increase the number of wash steps after the click reaction. |
| Non-specific binding of R6G azide. | Include a blocking step with 1% BSA before the click reaction. Titrate down the concentration of R6G azide. | |
| Cell Clumping | Cell death from fixation or copper toxicity. | Handle cells gently. Consider using a copper-free click chemistry method (SPAAC) for sensitive cells. Add DNase to the FACS buffer. |
Conclusion
Labeling cells with R6G azide via click chemistry offers a robust and highly specific method for a variety of flow cytometry applications. By following these protocols and optimizing conditions for the specific cell type and application, researchers can obtain high-quality, quantitative data on fundamental cellular processes. The high photostability and brightness of Rhodamine 6G make it an excellent fluorescent reporter for these powerful bioorthogonal labeling techniques.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: R6G Azide, 5-Isomer for In Situ Visualization of DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 6G (R6G) is a well-established xanthene dye known for its high fluorescence quantum yield and photostability, making it a valuable tool in various biological imaging applications. The 5-isomer of R6G azide (B81097) is a derivative designed for bioorthogonal labeling through "click chemistry." This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent attachment of the R6G fluorophore to alkyne-modified biomolecules with high specificity and efficiency.[1][2] These characteristics make R6G azide, 5-isomer an excellent candidate for the visualization of DNA and RNA within fixed cells (in situ).
The primary application involves a two-step process. First, an alkyne-modified oligonucleotide probe is designed to be complementary to a specific DNA or RNA sequence of interest. This probe is introduced to fixed and permeabilized cells where it hybridizes to its target sequence. Subsequently, the R6G azide is introduced and, in the presence of a copper(I) catalyst, "clicks" onto the alkyne-modified probe. This results in a highly fluorescently labeled target, enabling its visualization by fluorescence microscopy. This method offers a robust and versatile alternative to traditional methods that use pre-labeled fluorescent probes.
Data Presentation
Spectroscopic and Physicochemical Properties of Rhodamine 6G
| Property | Value | Reference |
| Molecular Formula (R6G) | C₂₈H₃₁N₂O₃Cl | N/A |
| Molecular Weight (R6G) | 479.02 g/mol | N/A |
| Excitation Maximum (λex) | ~530 nm | |
| Emission Maximum (λem) | ~556 nm | |
| Common Laser Lines | 532 nm | N/A |
| Common Filter Sets | TRITC/Cy3 | [] |
| Quantum Yield | High | |
| Photostability | High |
Recommended Reagent Concentrations for In Situ Click Chemistry
The following concentrations are recommended as a starting point for optimization. The optimal concentrations may vary depending on the cell type, target abundance, and probe sequence.
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-modified Probe | 100 µM | 1 - 100 nM |
| This compound | 10 mM in DMSO | 1 - 25 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.5 - 2 mM |
| THPTA (or TBTA) Ligand | 200 mM in H₂O | 1 - 4 mM |
| Sodium Ascorbate | 1 M in H₂O (freshly prepared) | 10 - 50 mM |
Experimental Protocols
Protocol 1: In Situ Visualization of RNA using this compound
This protocol details the steps for detecting a specific RNA target in fixed, cultured mammalian cells using an alkyne-modified oligonucleotide probe followed by a click reaction with R6G azide.
Materials:
-
Alkyne-modified DNA oligonucleotide probes complementary to the target RNA
-
This compound (e.g., from a commercial supplier)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269), 4% in PBS
-
Triton X-100
-
Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash Buffer A (e.g., 2x SSC, 40% formamide)
-
Wash Buffer B (e.g., 2x SSC)
-
DAPI solution (for nuclear counterstain)
-
Antifade mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on sterile glass coverslips in a multi-well plate and culture overnight.
-
Wash cells twice with PBS.
-
Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-warm the Hybridization Buffer to 37°C.
-
Dilute the alkyne-modified probe in Hybridization Buffer to a final concentration of 1-100 nM.
-
Remove PBS from the cells and add the hybridization solution containing the probe.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Washing:
-
Wash the cells twice with pre-warmed Wash Buffer A for 15 minutes each at 37°C.
-
Wash the cells twice with Wash Buffer B for 10 minutes each at room temperature.
-
Wash once with PBS for 5 minutes at room temperature.
-
-
In Situ Click Reaction:
-
Prepare the Click Reaction Cocktail (e.g., for 1 mL):
-
Start with 900 µL of PBS.
-
Add 20 µL of 100 mM CuSO₄ stock (final concentration: 2 mM).
-
Add 20 µL of 200 mM THPTA stock (final concentration: 4 mM). Vortex to mix.
-
Add 1 µL of 10 mM R6G Azide stock (final concentration: 10 µM).
-
Immediately before use, add 50 µL of 1 M Sodium Ascorbate stock (final concentration: 50 mM). Vortex gently.
-
-
Remove the PBS from the cells and add the freshly prepared Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to counterstain the nuclei.
-
Wash twice with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets for R6G (e.g., TRITC/Cy3 channel) and DAPI.
-
Protocol 2: In Situ Visualization of DNA using this compound
This protocol is adapted for detecting specific DNA sequences (DNA FISH).
Additional Materials:
-
2N HCl
-
RNase A solution (100 µg/mL)
-
Pepsin solution (1 mg/mL in 10 mM HCl)
Procedure:
-
Cell Culture, Fixation, and Permeabilization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
RNase Treatment (Optional):
-
To ensure probes bind only to DNA, treat cells with RNase A solution for 30 minutes at 37°C.
-
Wash three times with PBS.
-
-
Denaturation:
-
Acid Treatment: Treat cells with 2N HCl for 30 minutes at room temperature to denature DNA.
-
Neutralize by washing three times with PBS.
-
Heat Denaturation (Alternative): In a formamide-based hybridization buffer, heat the cells and probe solution together on a heat block at 75-85°C for 5-10 minutes.
-
-
Hybridization:
-
Follow step 3 from Protocol 1, incubating overnight at 37°C.
-
-
Washing, In Situ Click Reaction, Final Washes, and Imaging:
-
Follow steps 4 through 7 from Protocol 1.
-
Visualizations
References
Troubleshooting & Optimization
R6G Azide, 5-Isomer Labeling Efficiency: A Technical Support Guide
Welcome to the technical support center for R6G (Rhodamine 6G) azide (B81097), 5-isomer labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance your labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is R6G azide, 5-isomer and what is it used for?
This compound is a bright, yellow-emitting fluorescent dye belonging to the xanthene class.[1] It is functionalized with an azide group, which allows it to be covalently attached to molecules containing a terminal alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[2][3] This makes it a valuable tool for labeling biomolecules such as DNA, proteins, and other targets for applications like qPCR and fluorescence imaging.[1][3]
Q2: What are the essential components of a successful CuAAC reaction with R6G azide?
A typical CuAAC reaction requires the following components:
-
An alkyne-modified molecule: The biomolecule or substrate you intend to label.
-
An azide-modified molecule: In this case, this compound.
-
A Copper(I) catalyst: This is the active catalyst for the cycloaddition. It is often generated in situ from a Copper(II) source like copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.
-
A stabilizing ligand: Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) are crucial for stabilizing the Cu(I) catalyst, which improves reaction efficiency and can reduce the catalyst's toxicity to biological samples.
Q3: Should I use TBTA or THPTA as the copper stabilizing ligand?
The choice of ligand primarily depends on the solvent system of your reaction.
-
TBTA is suitable for reactions in organic solvents or aqueous mixtures containing co-solvents like DMSO.
-
THPTA is a water-soluble ligand specifically designed for reactions in fully aqueous and biological systems, making it ideal for labeling live cells or proteins in buffer.
Q4: How does steric hindrance from the R6G molecule affect the reaction?
While CuAAC is known for its tolerance to a wide range of functional groups, significant steric bulk on the azide or alkyne can decrease the reaction rate. The bulky structure of R6G may introduce some steric challenges. However, in many cases, even sterically demanding molecules can be successfully conjugated with high yields by optimizing reaction conditions such as temperature, catalyst concentration, and reaction time. For proteins where the alkyne group might be buried, performing the reaction under denaturing conditions (if compatible with your downstream application) can improve accessibility.
Q5: Can R6G azide aggregate in solution and affect labeling efficiency?
Yes, rhodamine dyes like R6G are known to form aggregates, particularly in aqueous solutions at high concentrations. This aggregation can reduce the effective concentration of the dye available for the reaction, thereby lowering the labeling efficiency. To mitigate this, it is recommended to work with fresh solutions of R6G azide and avoid very high concentrations. If precipitation is observed, gentle heating and vortexing may help to redissolve the dye.
Troubleshooting Guide
Low labeling efficiency with R6G azide can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient Click Reaction | - Optimize Reagent Concentrations: Ensure you are using an appropriate excess of the R6G azide and that catalyst, ligand, and reducing agent concentrations are optimal. (See Table 1 for recommended ranges).- Check Reagent Quality: Use high-quality, fresh reagents. Sodium ascorbate solutions are particularly prone to oxidation and should be prepared fresh.- Degas Solutions: Dissolved oxygen can oxidize and deactivate the Cu(I) catalyst. Degas your reaction mixture before adding the copper catalyst and consider flushing the headspace of the reaction vial with an inert gas like argon or nitrogen. |
| Inactivated Copper Catalyst | - Use a Stabilizing Ligand: A ligand like THPTA or TBTA is crucial to protect the Cu(I) catalyst from oxidation and disproportionation. Ensure a sufficient ligand-to-copper ratio (a 5:1 ratio is often recommended).- Prepare Fresh Catalyst/Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. The pre-complex of CuSO₄ and the ligand is generally more stable and can be prepared in advance and stored frozen. | |
| Steric Hindrance | - Increase Reaction Time and/or Temperature: For sterically hindered substrates, increasing the incubation time (e.g., up to 12-24 hours) or moderately increasing the temperature (e.g., to 37-45 °C) can improve yields.- Introduce a Linker: If designing the alkyne-modified molecule, incorporating a flexible linker (e.g., a PEG spacer) between the alkyne and the biomolecule can reduce steric hindrance.- Denaturing Conditions: For proteins with buried alkyne sites, consider performing the reaction in the presence of a mild denaturant like 1% SDS, if it does not compromise the protein's function for downstream applications. | |
| R6G Azide Aggregation | - Use Fresh Dye Solution: Prepare the R6G azide solution immediately before use.- Control Concentration: Avoid using excessively high concentrations of the dye.- Improve Solubility: If aggregation is suspected, adding a small amount of an organic co-solvent like DMSO may help. | |
| Interfering Buffer Components | - Avoid Tris Buffer: The amine groups in Tris buffer can chelate copper, inhibiting the reaction. Use non-coordinating buffers like PBS or HEPES.- Remove Other Reducing Agents: If your sample contains reducing agents like DTT or β-mercaptoethanol, they should be removed via buffer exchange or dialysis prior to the click reaction. | |
| High Background Fluorescence | Excess Unreacted R6G Azide | - Optimize Purification: Ensure thorough purification of the labeled product to remove all unreacted dye. Size-exclusion chromatography (SEC), affinity chromatography, or reversed-phase HPLC are common methods.- Reduce Azide Concentration: While an excess of the azide is needed, using a very large excess can make purification more challenging. Titrate the amount of R6G azide to find the optimal balance between labeling efficiency and background. |
| Non-specific Binding of the Dye | - Include Blocking Agents: In cell or tissue labeling, include blocking agents like BSA in your buffers to reduce non-specific binding.- Thorough Washing: Increase the number and duration of washing steps after the labeling reaction. |
Quantitative Data and Optimization Parameters
Achieving high labeling efficiency often requires optimization of the reaction components. The following table provides typical concentration ranges that can be used as a starting point for your experiments.
Table 1: Recommended Concentration Ranges for CuAAC Reactions
| Component | Typical Concentration Range | Key Considerations |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents. |
| This compound | 20 µM - 5 mM | A 2- to 10-fold molar excess over the alkyne is a good starting point. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The final concentration of the active Cu(I) catalyst is critical. |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess of the CuSO₄ to ensure complete reduction to Cu(I) and to counteract oxidation. Always prepare fresh. |
| Ligand (THPTA or TBTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1 to stabilize the catalyst. |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein in Aqueous Buffer
This protocol is a general guideline for labeling a protein that has been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, HEPES)
-
This compound
-
DMSO (for dissolving the azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine your alkyne-modified protein to a final concentration of 50 µM.
-
Add R6G Azide: Prepare a 10 mM stock solution of this compound in DMSO. Add the stock solution to the protein mixture to achieve a final concentration of 250 µM (5-fold excess). Vortex briefly.
-
Prepare the Catalyst Premix: In a separate tube, combine the 20 mM CuSO₄ stock and 100 mM THPTA stock in a 1:5 ratio. For example, mix 5 µL of CuSO₄ with 25 µL of THPTA. Let this mixture stand for 2-3 minutes.
-
Add Catalyst: Add the catalyst premix to the protein/azide mixture to a final CuSO₄ concentration of 1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-4 hours with gentle mixing. For sterically hindered systems, incubation can be extended overnight at 4°C.
-
Purification: Remove the unreacted R6G azide and other reaction components by size-exclusion chromatography (e.g., a desalting column) or another appropriate purification method like affinity chromatography if your protein has a tag.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams have been generated.
Experimental Workflow for Protein Labeling
Caption: Workflow for CuAAC labeling of an alkyne-modified protein with R6G azide.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting poor R6G azide labeling efficiency.
References
Troubleshooting high background fluorescence with R6G azide
Welcome to the technical support center for R6G Azide (B81097) click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using R6G Azide in copper-catalyzed click chemistry (CuAAC)?
High background fluorescence in CuAAC reactions using R6G Azide can stem from several factors:
-
Non-specific binding of the R6G Azide probe: The fluorescent probe may adhere to cellular components or surfaces through non-covalent interactions, leading to a generalized background signal.
-
Excess R6G Azide: Using too high a concentration of the azide probe can result in increased non-specific binding and background.[1]
-
Copper(I)-mediated fluorescence: Copper ions themselves can sometimes contribute to background fluorescence or cause the dye to fluoresce non-specifically.[1]
-
Side reactions: R6G azide or the alkyne partner can participate in unintended reactions with cellular components, particularly with free thiols on proteins.[1]
-
Reagent Impurities: Impurities within the R6G Azide or other reaction components can be fluorescent or contribute to side reactions that generate a background signal.[1]
-
Inadequate Washing: Insufficient washing after the click reaction can leave behind unbound fluorescent probe, contributing to high background.[1]
-
Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of oxygen and a reducing agent, can generate ROS, which may damage biomolecules and increase background fluorescence.
Q2: Can high background occur in strain-promoted azide-alkyne cycloaddition (SPAAC) with R6G Azide?
While SPAAC eliminates the need for a copper catalyst, high background can still occur. The primary cause in this case is often the reaction of strained cyclooctynes with thiols present in biomolecules, leading to non-specific labeling. Additionally, the inherent hydrophobicity of some fluorescent dyes can lead to non-specific binding to proteins and membranes.
Q3: How can I reduce non-specific binding of R6G Azide?
Several strategies can be employed to minimize non-specific binding:
-
Optimize R6G Azide Concentration: Titrate the concentration of R6G Azide to find the lowest effective concentration that still provides a robust specific signal.
-
Increase Wash Steps: After the click reaction, increase the number and duration of wash steps to more effectively remove unbound probe.
-
Use a Blocking Agent: Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers to saturate non-specific binding sites.
-
Include Detergents in Wash Buffers: Adding a mild non-ionic detergent like Tween-20 to your wash buffers can help to disrupt non-specific hydrophobic interactions.
Q4: What is the optimal ratio of reagents for a CuAAC reaction?
The optimal ratio can vary depending on the specific application. However, a common starting point is to maintain a ligand-to-copper ratio of at least 5:1 to protect the Cu(I) state and minimize side reactions. The concentration of the reducing agent, such as sodium ascorbate (B8700270), should also be optimized, with typical ranges between 1 mM and 5 mM.
Troubleshooting Guides
High Background Fluorescence in Cellular Imaging
This guide provides a systematic approach to troubleshooting high background fluorescence in cellular imaging experiments using R6G Azide.
Troubleshooting Decision Tree
This diagram outlines a logical workflow for identifying and addressing the cause of high background fluorescence.
Caption: A decision tree to guide the troubleshooting of high background fluorescence.
Quantitative Data Summary
The following table summarizes typical concentration ranges for CuAAC reaction components and their impact on signal and background.
| Component | Concentration Range | Impact on High Background |
| R6G Azide | 1 µM - 50 µM | Higher concentrations can increase non-specific binding. |
| Copper Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM | Excess copper can lead to non-specific fluorescence and side reactions. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A high ligand-to-copper ratio (≥5:1) is crucial to stabilize Cu(I) and reduce background. |
| Sodium Ascorbate | 1 mM - 5 mM | Freshly prepared solutions are essential to efficiently reduce Cu(II) to Cu(I) and prevent oxidative side reactions. |
Experimental Protocols
Protocol: Cell Proliferation Assay using EdU and R6G Azide Click Chemistry
This protocol describes the detection of cell proliferation by incorporating 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, followed by fluorescent labeling with R6G Azide via a CuAAC reaction.
Experimental Workflow
The following diagram illustrates the key steps of the EdU cell proliferation assay.
Caption: Workflow for the EdU cell proliferation assay with R6G Azide.
Materials:
-
Cells of interest
-
Culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
R6G Azide
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Methodology:
-
Cell Seeding and EdU Labeling:
-
Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere overnight.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period appropriate for your cell type (e.g., 2 hours) to allow for incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, combine the following in order:
-
PBS
-
R6G Azide (final concentration 1-10 µM)
-
Copper(II) sulfate (final concentration 100 µM)
-
THPTA (final concentration 500 µM)
-
Sodium Ascorbate (freshly prepared, final concentration 5 mM)
-
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
(Optional) Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for R6G (Excitation/Emission: ~530/555 nm) and the chosen counterstain.
-
Troubleshooting Tips for the Protocol:
-
High Background: If high background is observed, reduce the concentration of R6G Azide in the click reaction cocktail. You can also add a blocking step with 3% BSA in PBS for 30 minutes after permeabilization.
-
No or Weak Signal: Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. Confirm that EdU was added to the cells and that they were actively proliferating. You can also increase the incubation time for the click reaction.
-
Photobleaching: R6G is a relatively photostable dye, but to minimize photobleaching, reduce the exposure time and excitation light intensity during imaging.
References
Technical Support Center: Optimizing Rhodamine 6G (R6G) Azide Click Chemistry
Welcome to the technical support center for Rhodamine 6G (R6G) azide (B81097) click chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with R6G azide?
A typical CuAAC reaction requires five core components:
-
An alkyne-modified molecule : The substrate you intend to label with R6G.
-
An azide-modified fluorophore : In this case, R6G azide.
-
A Copper(I) catalyst : This is the active catalyst for the cycloaddition. It is often generated in situ from a Copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[1][2]
-
A reducing agent : Sodium ascorbate (B8700270) is the most common choice to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[1][3][4]
-
A stabilizing ligand : Ligands such as TBTA or THPTA are crucial for stabilizing the Cu(I) catalyst, enhancing reaction efficiency, and mitigating cytotoxicity in biological samples.
Q2: My click reaction is not working or giving low yields. What are the common causes?
Low or no yield in a click reaction can stem from several factors:
-
Catalyst Oxidation : The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state. Ensure all buffers are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Reagents : The purity of your R6G azide, alkyne, and other reagents is critical. Impurities can inhibit the catalyst or participate in side reactions.
-
Incorrect Stoichiometry : The ratio of reactants and catalyst is crucial. An excess of the azide or alkyne may be necessary, and the ligand-to-copper ratio should be optimized.
-
Inappropriate Solvent : The choice of solvent can significantly impact reaction rates. Polar solvents like DMF, CH₃CN, and EtOH, or aqueous mixtures with co-solvents like DMSO, often accelerate the reaction.
-
pH of the Reaction Buffer : The CuAAC reaction is generally robust over a pH range of 4-12. However, for biomolecule conjugations, a pH range of 6.5-8.0 is often optimal. Buffers like Tris should be avoided as they can chelate copper; phosphate (B84403) or HEPES buffers are better alternatives.
Q3: How do I choose between TBTA and THPTA as a stabilizing ligand?
The selection of the ligand primarily depends on the solvent system:
-
TBTA (tris-(benzyltriazolylmethyl)amine) is suitable for reactions in organic solvents or aqueous mixtures containing co-solvents like DMSO.
-
THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it the ideal choice for fully aqueous and biological systems, as it helps to reduce the toxicity of copper to living cells.
Q4: I'm observing a precipitate in my reaction mixture. What could it be and how can I resolve it?
Precipitation during the reaction can be due to several reasons:
-
Insolubility of Reactants : R6G is a relatively hydrophobic molecule. If your alkyne-containing substrate is also poorly soluble in the reaction medium, precipitation can occur. Using a co-solvent like DMSO can help improve solubility.
-
Formation of Copper Acetylide : Certain alkynes can react with the copper catalyst to form insoluble copper acetylide complexes, which often appear as a red or purple precipitate. This can be mitigated by ensuring the proper ligand is present to stabilize the copper and by optimizing the reaction conditions.
-
Aggregation of Labeled Product : The final R6G-labeled product might aggregate and precipitate, especially if it is a large biomolecule. Adjusting the buffer composition or adding detergents might be necessary.
Q5: How can I purify my R6G-labeled product after the click reaction?
The purification method depends on the nature of your product:
-
Small Molecules : Purification can often be achieved by simple filtration or extraction, avoiding the need for column chromatography.
-
Biomolecules (e.g., proteins, oligonucleotides) : Size-exclusion chromatography, dialysis, or specialized purification kits are effective for removing excess dye, catalyst, and ligand. For oligonucleotides, ethanol (B145695) precipitation can be a viable option. A molecular weight cut-off (MWCO) centrifugation approach has also been described as a rapid purification method.
Troubleshooting Guide
This guide addresses specific issues that may arise during your R6G azide click chemistry experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Fluorescence Signal | Reaction failure; Inefficient labeling. | Verify the integrity of your R6G azide. Confirm the presence of the alkyne on your substrate. Re-optimize reaction conditions (see table below). |
| High Background Fluorescence | Non-specific binding of R6G azide; Excess unbound R6G azide. | Improve post-reaction purification. Include additional washing steps. Use a stabilizing ligand like THPTA to reduce non-specific interactions. |
| Reaction Works with Model Substrates but Fails with My Molecule | Your molecule of interest is sequestering the copper catalyst. The alkyne is inaccessible (e.g., buried within a protein). | Increase the concentration of the copper catalyst. Perform the reaction under denaturing conditions (if compatible with your molecule). |
| Cell Death or Toxicity in Live-Cell Labeling | Copper cytotoxicity. | Use a biocompatible, water-soluble ligand like THPTA. Minimize the copper concentration (50-100 µM is often sufficient). Reduce incubation time. |
| Inconsistent Results | Oxidation of sodium ascorbate stock; Degradation of reagents; Oxygen contamination. | Always use a freshly prepared sodium ascorbate solution. Store reagents appropriately. Degas all aqueous solutions before use and consider flushing the reaction vessel with an inert gas. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and reaction parameters for optimizing your R6G azide click chemistry.
Table 1: Recommended Reagent Concentrations
| Component | Typical Final Concentration | Notes |
| Alkyne-Substrate | 2 µM - 10 mM | Dependent on the specific application. |
| R6G Azide | 1.5 - 50x excess over alkyne | A 2-fold excess is common for biomolecules. |
| Copper (II) Sulfate | 50 µM - 2 mM | Generally, 50-100 µM is sufficient for bioconjugation. |
| Stabilizing Ligand | 5x excess over copper | A 5:1 ligand-to-copper ratio is recommended. |
| Sodium Ascorbate | 5 - 50 mM | A 10-fold excess over copper is a good starting point. |
Table 2: General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffer (Phosphate, HEPES), DMSO, DMF, t-BuOH/H₂O | Choice depends on substrate solubility. Avoid Tris buffer. |
| pH | 6.5 - 8.0 | Optimal for most bioconjugation reactions. |
| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C overnight for sensitive biomolecules. |
| Reaction Time | 30 minutes - 16 hours | Typically 1-4 hours is sufficient. Protect the reaction from light. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with R6G Azide
-
Prepare Stock Solutions :
-
10 mM R6G Azide in DMSO.
-
10 mM Copper(II) Sulfate in deionized water.
-
50 mM THPTA in deionized water.
-
100 mM Sodium Ascorbate in deionized water (prepare fresh).
-
Protein labeling buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Assembly :
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer.
-
Add the R6G azide stock solution to the desired final concentration (e.g., 3x molar excess over the protein). Vortex gently.
-
Prepare the catalyst premix: Combine the Copper(II) Sulfate and THPTA solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction tube to achieve the desired final copper concentration (e.g., 100 µM).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.
-
-
Initiate the Reaction :
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 1 mM).
-
Flush the headspace of the tube with inert gas, cap it tightly, and vortex gently.
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification :
-
Remove the excess R6G azide and copper catalyst by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Visualizations
Caption: A typical experimental workflow for R6G azide click chemistry.
Caption: A decision tree for troubleshooting low yield in click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
R6G Azide Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Rhodamine 6G (R6G) azide (B81097) in aqueous buffers and solutions. Find answers to frequently asked questions and step-by-step troubleshooting guides to ensure the successful use of R6G azide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of R6G azide in aqueous buffers?
Q2: What is the best solvent for preparing a stock solution of R6G azide?
A2: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of R6G azide in a dry, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose. Ethanol is also a viable option. A stock solution of 5 mM in DMSO can be readily prepared.
Q3: My R6G azide has precipitated out of my aqueous buffer. What should I do?
A3: Precipitation indicates that the solubility limit of R6G azide in your specific aqueous buffer has been exceeded. The primary cause is often the introduction of a high concentration of the dye from an organic stock solution into the aqueous buffer. To resolve this, you will likely need to remake the solution, ensuring that the final concentration of the organic solvent is minimized and the final concentration of R6G azide is within its soluble range for that specific buffer. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Can the pH of my buffer affect the solubility of R6G azide?
A4: Yes, the pH of the buffer can influence the solubility of rhodamine-based dyes. While specific data for R6G azide is limited, studies on similar rhodamine compounds have shown that pH can be an important factor in their solubility. It is always recommended to prepare your aqueous working solution using a buffer with a pH suitable for your experimental system and to maintain consistency in pH across experiments. For click chemistry applications, the reaction is known to be tolerant of a wide pH range, typically between 4 and 12.
Q5: How can I prevent R6G azide from aggregating in my solution?
A5: Aggregation of R6G azide is a common issue in aqueous solutions, especially at higher concentrations. To prevent aggregation, it is crucial to work with dilute solutions, typically in the low micromolar range. Preparing fresh working solutions for each experiment is also highly recommended. If you suspect aggregation, you can try sonicating the solution. For click chemistry reactions, aggregation can be limited by carefully controlling the reaction environment, such as pH and ionic strength, and by minimizing the reaction time.
Quantitative Solubility Data
The following table summarizes the available solubility data for Rhodamine 6G, which serves as a close proxy for R6G azide.
| Solvent/Buffer | Concentration | Conditions |
| Water | 20 g/L | at 25 °C |
| DMSO | 25 mg/mL (52.19 mM) | Requires sonication |
| PBS | 4 mg/mL (8.35 mM) | Requires sonication and heating to 60°C |
| Ethanol | 80 g/L | |
| Methanol | 400 g/L |
Experimental Protocols
Protocol 1: Preparation of a 5 mM R6G Azide Stock Solution in DMSO
Materials:
-
R6G Azide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of R6G azide powder in a microcentrifuge tube. For example, for 1 mg of R6G azide (assuming a molecular weight similar to R6G, ~479 g/mol ), you will be preparing approximately 2.09 µL of a 1 M solution, so for a 5 mM stock, you would dissolve 1 mg in 417.5 µL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the tube in a water bath sonicator.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM R6G Azide Working Solution in PBS
Materials:
-
5 mM R6G Azide stock solution in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Allow the 5 mM R6G azide stock solution to thaw to room temperature.
-
Calculate the volume of the stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 2 µL of the 5 mM stock solution.
-
In a microcentrifuge tube, add 998 µL of PBS.
-
While vortexing the PBS, add the 2 µL of the 5 mM R6G azide stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations of the dye that can lead to precipitation.
-
Vortex the solution for an additional 30 seconds to ensure it is thoroughly mixed.
-
Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions of R6G azide for extended periods.
Troubleshooting Guide
Issue: R6G Azide Precipitates Upon Dilution into Aqueous Buffer
This is a common problem arising from the significant difference in solubility between the organic stock solvent and the aqueous buffer.
Caption: Troubleshooting workflow for R6G azide precipitation.
Issue: Low or No Signal in Click Chemistry Reaction
If you are experiencing poor results in your click chemistry application, solubility and aggregation of the R6G azide could be a contributing factor.
Caption: Key components for a successful click chemistry reaction.
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure your R6G azide and other click chemistry reagents are not degraded. Store them as recommended, protected from light and moisture.
-
Optimize R6G Azide Concentration: While a higher concentration might seem better, it can lead to aggregation, reducing the effective concentration of monomeric, reactive azide. Try lowering the concentration of R6G azide in your reaction mixture.
-
Ensure a Monomeric State: Before adding the R6G azide to the reaction, ensure the diluted working solution is free of visible precipitate. Gentle sonication of the aqueous working solution before use may help to break up small aggregates.
-
Check Catalyst System: The copper(I) catalyst is essential for the reaction. Ensure that your copper source and reducing agent (e.g., sodium ascorbate) are fresh and active. The use of a copper-coordinating ligand can improve reaction efficiency and protect biomolecules.
-
Reaction Buffer: While the click reaction is robust, ensure your buffer does not contain components that might interfere with the catalyst, such as high concentrations of chelating agents. Amine-containing buffers like Tris should be used with caution as they can react with some labeling reagents.
By following these guidelines and troubleshooting steps, researchers can overcome common solubility issues with R6G azide and achieve reliable and reproducible results in their experiments.
References
How to reduce non-specific binding of R6G azide, 5-isomer
Welcome to the technical support center for R6G (Rhodamine 6G) Azide (B81097), 5-isomer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is R6G Azide, 5-isomer, and what is it used for?
This compound is a fluorescent dye belonging to the rhodamine family. The azide group allows for its covalent attachment to other molecules containing a terminal alkyne via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1] This makes it a valuable tool for labeling and visualizing a wide range of biomolecules, including proteins, nucleic acids, and glycans, in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.
Q2: What are the primary causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The rhodamine core of the dye is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and lipids.
-
Electrostatic Interactions: Fluorescent dyes can carry charges that lead to non-specific binding to oppositely charged molecules or surfaces.[2]
-
Probe Aggregation: At higher concentrations, fluorescent dyes can form aggregates that become trapped within cells or tissues, leading to high background fluorescence.
-
Sample Autofluorescence: Many biological samples, such as cells and tissues, have endogenous molecules that fluoresce, which can be mistaken for non-specific binding of the probe.[3]
-
Inadequate Blocking: Failure to adequately block non-specific binding sites on the sample before introducing the fluorescent probe.[4]
-
Insufficient Washing: Incomplete removal of unbound fluorescent probe after the labeling step.[5]
Q3: How can I differentiate between non-specific binding and true signal?
To confirm the specificity of your staining, it is crucial to include proper negative controls in your experiment. A key control is a sample that has not been metabolically labeled with the alkyne-containing counterpart but is otherwise treated identically, including the click reaction with this compound.[6] If you observe significant fluorescence in this control, it indicates non-specific binding of the dye.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and reducing non-specific binding of this compound.
Problem: High Background Fluorescence
High background fluorescence can obscure your specific signal and make data interpretation difficult. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Source of the Background
First, determine whether the high background is due to sample autofluorescence or non-specific binding of the R6G azide probe.
-
Action: Prepare a control sample that is not subjected to the click chemistry reaction with this compound but is otherwise processed identically.
-
Interpretation:
-
High fluorescence in the control: The issue is likely sample autofluorescence.
-
Low fluorescence in the control but high background in the stained sample: The problem is likely non-specific binding of the R6G azide probe.
-
Step 2: Optimize Your Staining Protocol
If non-specific binding is the culprit, optimizing your staining protocol is the next step.
-
Optimize Probe Concentration: Using an excessively high concentration of the fluorescent dye is a common cause of high background.
-
Action: Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps: Insufficient washing can leave unbound dye in the sample.
-
Action: Increase the number and duration of wash steps after incubation with the fluorescent probe. Consider adding a surfactant like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound dye.
-
-
Implement Effective Blocking: Blocking non-specific binding sites is a critical step.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio in your experiment.[4] While the optimal blocking agent should be determined empirically, the following table summarizes a qualitative comparison of common blocking agents based on their effectiveness in reducing background fluorescence in immunoassays and fluorescence microscopy.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive, effective for many applications.[5] | Can contain endogenous biotin (B1667282) and enzymes that may interfere with certain assays. Potential for cross-reactivity with some antibodies. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and effective at blocking.[8] Casein may provide lower backgrounds than BSA in some cases.[4] | Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. Contains biotin, which interferes with avidin/streptavidin systems. |
| Normal Serum | 5-10% (v/v) | Highly effective at reducing non-specific binding, especially from secondary antibodies.[7] | More expensive than BSA or milk. Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies.[4] | May not be as effective as other blockers in all situations. |
| Synthetic/Commercial Blockers | Varies | Protein-free options are available, reducing the risk of cross-reactivity. Often optimized for low background in fluorescent applications.[9] | Can be more expensive than traditional blocking agents. |
Experimental Protocols
Detailed Protocol for Reducing Non-specific Binding in Cellular Imaging with this compound
This protocol provides a general framework for labeling cells with this compound following metabolic incorporation of an alkyne-modified molecule. Optimization of incubation times and concentrations may be necessary for your specific cell type and experimental setup.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, nucleoside, or sugar)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click chemistry reaction cocktail:
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Incubate your cells with the alkyne-modified metabolic precursor in culture medium for the desired time to allow for incorporation.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. A typical reaction mixture might include:
-
This compound (final concentration 1-10 µM)
-
CuSO4 (final concentration 100-200 µM)
-
Copper ligand (e.g., THPTA, at a 5:1 molar ratio to CuSO4)
-
Sodium ascorbate (B8700270) (final concentration 1-2 mM, freshly prepared)
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with wash buffer (PBS with 0.1% Tween-20) for 5 minutes each.
-
Wash twice with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Rhodamine 6G (Excitation/Emission maxima: ~525/555 nm).
-
Experimental Workflow Diagram
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 8. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of R6G Azide Labeled Proteins and Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Rhodamine 6G (R6G) azide (B81097) labeled proteins and oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins and oligonucleotides with R6G azide?
Labeling with R6G azide is typically achieved through a bioorthogonal reaction known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] In this two-step process, a biomolecule of interest is first modified to contain an alkyne group. Subsequently, the alkyne-modified biomolecule is reacted with the R6G azide, where the azide group on the dye "clicks" onto the alkyne group on the biomolecule, forming a stable triazole linkage.[3][4] This method is highly specific and efficient, allowing for precise labeling under mild, aqueous conditions.[1]
Q2: Which purification method is best for my R6G azide labeled protein or oligonucleotide?
The optimal purification method depends on several factors, including the size of the biomolecule, the scale of the purification, and the required final purity.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This method is ideal for separating the labeled biomolecule from the much smaller, unreacted R6G azide dye based on size. It is a gentle method that preserves the biological activity of the molecule.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. Since the R6G dye is hydrophobic, labeled biomolecules will be more hydrophobic than their unlabeled counterparts, allowing for excellent separation. This method offers high resolution and is suitable for achieving high purity, especially for oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates molecules based on their size and charge. It can be a high-resolution method for purifying labeled oligonucleotides and smaller proteins, often yielding very high purity products. For proteins, native PAGE can be used to purify fluorescently labeled proteins while maintaining their native structure.
Q3: How can I remove unreacted R6G azide after the labeling reaction?
Unreacted R6G azide can be efficiently removed using several methods:
-
Size-Exclusion Chromatography (SEC): This is a very effective method as there is a significant size difference between the labeled biomolecule and the free dye.
-
Dialysis: For larger proteins, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove the small R6G azide molecule.
-
Ethanol (B145695) or Acetone (B3395972) Precipitation: For oligonucleotides and DNA, precipitation with ethanol or acetone can be used to pellet the labeled nucleic acid, leaving the soluble unreacted dye in the supernatant.
-
Reversed-Phase Chromatography: The significant difference in hydrophobicity between the labeled product and the free dye allows for their separation using RP-HPLC or a reversed-phase cartridge.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
Q: My protein/oligonucleotide shows very weak fluorescence after the labeling reaction. What could be the cause?
A: Low labeling efficiency can stem from several factors related to the click chemistry reaction or the integrity of your reagents.
-
Suboptimal Reaction Conditions: Click chemistry is generally robust, but factors like pH and the presence of interfering substances can affect efficiency. Ensure the reaction buffer does not contain components that can interfere with the copper catalyst, if using CuAAC.
-
Reagent Quality: Ensure your R6G azide and alkyne-modified biomolecule are of high quality and have not degraded. Azide compounds should be stored properly to maintain their reactivity.
-
Insufficient Incubation Time or Temperature: While click reactions are often fast, ensure you are following the recommended incubation time and temperature for your specific protocol.
-
For Proteins - Inaccessible Alkyne Groups: If the alkyne group is buried within the protein's three-dimensional structure, it may not be accessible to the R6G azide. Consider introducing the alkyne at a more accessible surface-exposed residue.
Troubleshooting Workflow: Low Labeling Efficiency
Caption: Troubleshooting logic for low R6G azide labeling efficiency.
Problem 2: Incomplete Purification (Presence of Free Dye)
Q: I still see a significant amount of free R6G azide in my sample after purification. How can I improve this?
A: The presence of free dye after purification indicates that the chosen method is not providing adequate separation.
-
Size-Exclusion Chromatography (SEC): If using SEC, ensure you have chosen a resin with an appropriate fractionation range for your biomolecule. The column length should also be sufficient to resolve the labeled product from the free dye.
-
Reversed-Phase HPLC (RP-HPLC): Optimize the gradient of your organic solvent. A shallower gradient can improve the resolution between the less hydrophobic unlabeled biomolecule, the more hydrophobic labeled biomolecule, and the very hydrophobic free dye.
-
Dialysis: If you are using dialysis, ensure the molecular weight cutoff (MWCO) of the membrane is small enough to retain your protein while allowing the free dye to pass through. Also, perform multiple buffer changes to ensure complete removal of the free dye.
-
Precipitation: For oligonucleotides, ensure complete precipitation of the nucleic acid and thorough washing of the pellet to remove any remaining soluble dye.
Problem 3: Low Final Yield of Labeled Product
Q: After purification, the concentration of my labeled protein/oligonucleotide is very low. What are the possible reasons?
A: Low final yield can be due to issues during the labeling reaction, the purification process, or sample handling.
-
Protein/Oligonucleotide Precipitation: The addition of the hydrophobic R6G dye can sometimes cause aggregation and precipitation of the labeled biomolecule. Perform the labeling and purification steps in buffers that promote solubility.
-
Loss During Purification:
-
SEC: Your biomolecule might be interacting non-specifically with the column matrix. Consider changing the buffer composition or the type of SEC resin.
-
RP-HPLC: The labeled product may be irreversibly binding to the column. Try a different column or adjust the mobile phase. For oligonucleotides, yields can sometimes be lower with post-synthetic labeling and subsequent HPLC purification.
-
PAGE: The elution of the biomolecule from the gel slice may be inefficient. Ensure the gel is sufficiently crushed and allow for adequate elution time.
-
-
Degradation: The sample may be degrading during the process. Keep samples on ice when possible and consider adding protease inhibitors for protein samples.
Problem 4: High Background Signal in Downstream Applications
Q: My purified R6G-labeled biomolecule is causing high background fluorescence in my assay (e.g., microscopy, flow cytometry). What can I do?
A: High background is often caused by the presence of unbound dye or non-specific binding of the labeled biomolecule.
-
Incomplete Removal of Free Dye: As discussed in Problem 2, residual free dye is a common cause of high background. It may be necessary to perform a second, different type of purification step (e.g., SEC followed by RP-HPLC for oligonucleotides).
-
Non-Specific Binding: The labeled biomolecule itself might be binding non-specifically to surfaces or other molecules in your assay.
-
Include blocking agents (e.g., BSA, salmon sperm DNA) in your buffers.
-
Optimize washing steps in your downstream application to remove non-specifically bound labeled molecules.
-
Consider adding a mild detergent (e.g., Tween-20) to your wash buffers.
-
Troubleshooting Workflow: High Background Signal
Caption: Troubleshooting logic for high background signal.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the most common purification methods for R6G azide labeled proteins and oligonucleotides. The quantitative data presented are illustrative and can vary depending on the specific biomolecule and experimental conditions.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | >90% | >80% | Gentle, preserves bioactivity, good for removing free dye. | Lower resolution for molecules of similar size, potential for sample dilution. | Proteins, large oligonucleotides, initial cleanup. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | >95% | 60-80% | High resolution and purity, effective for separating labeled from unlabeled molecules. | Requires organic solvents which may denature some proteins, can have lower yields. | Oligonucleotides, peptides, more stable proteins. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | >99% | 40-70% | Very high resolution and purity. | Can be time-consuming, potential for protein denaturation (SDS-PAGE), lower yields. | Oligonucleotides, small proteins requiring very high purity. |
Experimental Protocols
Protocol 1: R6G Azide Labeling of an Alkyne-Modified Protein via CuAAC
This protocol is a general guideline for labeling an alkyne-modified protein with R6G azide using a copper(I)-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
R6G Azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
R6G Azide: 10 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Prepare Click-Chemistry Cocktail: In a microcentrifuge tube, mix the following in order:
-
Appropriate volume of buffer
-
THPTA (to a final concentration of 1-2 mM)
-
CuSO₄ (to a final concentration of 0.5-1 mM)
-
Vortex briefly.
-
-
Reaction Setup:
-
In a separate tube, add your alkyne-modified protein to the desired final concentration.
-
Add R6G azide to a final concentration that is in molar excess to the protein (e.g., 5-10 fold molar excess).
-
Add the prepared click-chemistry cocktail to the protein/azide mixture.
-
Finally, add the freshly prepared sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Proceed with purification of the labeled protein using a suitable method such as Size-Exclusion Chromatography (Protocol 2).
Protocol 2: Purification of R6G Labeled Protein using Size-Exclusion Chromatography (SEC)
Materials:
-
R6G labeled protein reaction mixture
-
SEC column with an appropriate molecular weight cutoff for your protein
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC) or spin columns
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Preparation: Centrifuge the labeling reaction mixture at high speed for 10-15 minutes to pellet any precipitate.
-
Sample Loading: Carefully load the supernatant onto the equilibrated SEC column.
-
Elution: Elute the sample with the running buffer at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions and monitor the elution profile using absorbance at 280 nm (for protein) and ~525 nm (for R6G).
-
Analysis: The first peak to elute should contain your labeled protein, while a later, smaller peak will contain the unreacted R6G azide. Pool the fractions corresponding to the labeled protein peak.
-
Concentration: If necessary, concentrate the purified, labeled protein using a suitable method (e.g., centrifugal concentrators).
Experimental Workflow: R6G Azide Labeling and Purification
Caption: General workflow for R6G azide labeling and purification.
Protocol 3: Purification of R6G Labeled Oligonucleotide using Reversed-Phase HPLC (RP-HPLC)
Materials:
-
R6G labeled oligonucleotide reaction mixture
-
RP-HPLC system with a suitable C8 or C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Deionized water
Procedure:
-
Sample Preparation: If the reaction mixture is in a large volume, it can be concentrated first. Ensure the sample is free of particulate matter by centrifugation or filtration.
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 60% Mobile Phase B over 30-40 minutes. The hydrophobic, R6G-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Fraction Collection: Collect fractions corresponding to the major peaks, monitoring absorbance at 260 nm (oligonucleotide) and ~525 nm (R6G).
-
Analysis and Pooling: Analyze the fractions (e.g., by mass spectrometry or analytical HPLC) to identify the correct product. Pool the pure fractions.
-
Desalting and Lyophilization: Remove the TEAA buffer by a desalting step (e.g., using a desalting column or by co-evaporation with water) and then lyophilize the sample to obtain the purified, labeled oligonucleotide as a powder.
References
Technical Support Center: Impact of Reducing Agents on R6G Azide Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rhodamine 6G (R6G) azide (B81097) in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is R6G azide and why is its stability important?
A1: Rhodamine 6G (R6G) azide is a highly fluorescent molecule belonging to the rhodamine family of dyes. It has been chemically modified to include an azide (-N₃) group. This functional group allows R6G to be attached to other molecules containing a complementary reactive group, such as an alkyne, through a process known as "click chemistry." The stability of the azide group is crucial because its reduction to an amine (-NH₂) prevents this specific conjugation, leading to failed experiments and unreliable results.
Q2: Which reducing agents are commonly used in experiments with R6G azide?
A2: In biological and bioconjugation experiments, reducing agents are often used to prevent the oxidation of cysteine residues in proteins and to maintain the activity of certain enzymes. The most common reducing agents that might be used in protocols involving R6G azide are Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT).
Q3: Can TCEP or DTT affect the stability of R6G azide?
A3: Yes, both TCEP and DTT can reduce the azide group of R6G azide to an amine. This reaction is undesirable as it renders the R6G molecule incapable of participating in azide-alkyne click chemistry. TCEP, being a phosphine-based reducing agent, can react with azides through a mechanism known as the Staudinger reduction[1][2]. DTT, a thiol-based reducing agent, can also reduce azides to amines[3][4][5].
Q4: How does the reduction of R6G azide affect its fluorescence?
A4: The reduction of the azide group to an amine can alter the fluorescence properties of the R6G molecule. While both R6G azide and its corresponding amine are fluorescent, they may exhibit different fluorescence quantum yields, excitation and emission maxima, and photostability. These changes can lead to inaccurate quantification and misinterpretation of experimental results.
Q5: Are there any other side effects of using TCEP or DTT with fluorescent dyes?
A5: Yes, both TCEP and DTT have been reported to have direct effects on the fluorescence of various dyes. TCEP can cause reversible quenching of some cyanine (B1664457) dyes[6]. DTT has been shown to adversely affect the signal of several fluorescent dyes used in applications like qPCR, potentially through quenching or other mechanisms[7][8][9]. Therefore, it is crucial to consider these potential interferences when designing experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no "click" reaction signal with R6G azide. | The azide group on R6G may have been reduced to an amine by TCEP or DTT present in the reaction buffer. | - Avoid the presence of TCEP or DTT in your click chemistry reaction.- If a reducing agent is necessary for other components of your sample (e.g., a protein), consider removing it before adding the R6G azide. This can be done using spin columns or dialysis.- If a reducing agent must be present, use the lowest effective concentration for the shortest possible time. |
| High background fluorescence or unexpected fluorescence signal. | - The R6G azide has been reduced to R6G amine, which has different fluorescence properties.- The reducing agent is directly interacting with the R6G azide or other fluorescent molecules in the sample, causing quenching or a shift in the fluorescence spectrum[6][7][8][9]. | - Characterize the fluorescence spectrum of your R6G azide in the presence and absence of the reducing agent to check for any shifts or quenching.- Run a control reaction with a non-azide version of R6G to see if the reducing agent affects its fluorescence directly.- Purify your clicked product to remove any unreacted R6G azide or R6G amine before imaging or quantification. |
| Inconsistent results between experiments. | - The age and storage of the reducing agent solution can affect its reactivity. Oxidized DTT is less effective as a reducing agent but may still interact with the fluorophore.- The concentration of the reducing agent may not be consistent across experiments. | - Always use freshly prepared solutions of reducing agents.- Carefully control the final concentration of the reducing agent in your reactions. |
Quantitative Data on Reducing Agent Impact
| Reducing Agent | Mechanism of Azide Reduction | Second-Order Rate Constant (M⁻¹s⁻¹) for Azide Reduction | Impact on Fluorophore | Notes |
| Dithiothreitol (DTT) | Thiol-mediated reduction | 2.77 x 10⁻³ (for 3'-azidothymidine at pH 7.2, 37°C)[3][4] | Can quench the fluorescence of various dyes[7][8][9]. | The rate of reduction is dependent on pH and temperature. DTT is a dithiol and is generally a more potent reducing agent for azides than monothiols like glutathione (B108866) or mercaptoethanol[3][4]. |
| Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) | Staudinger reduction/ligation[1][2] | Not available for a direct comparison under similar conditions. | Can cause reversible quenching of some cyanine dyes[6]. Generally considered more stable and a stronger reducing agent than DTT over a wider pH range[10][11][12]. | The reaction of phosphines with azides is the basis of the Staudinger ligation, a well-established bioorthogonal reaction. This indicates a specific and often rapid reaction between TCEP and azides[1][2][][14][15][16]. |
Experimental Protocols
Protocol 1: Assessing the Stability of R6G Azide in the Presence of Reducing Agents via HPLC
This protocol allows for the quantitative analysis of R6G azide degradation over time.
Materials:
-
R6G Azide
-
TCEP solution (e.g., 100 mM stock in water)
-
DTT solution (e.g., 100 mM stock in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a fluorescence detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare a stock solution of R6G azide (e.g., 1 mM in DMSO).
-
Set up reaction mixtures in separate microcentrifuge tubes:
-
Control: R6G azide (final concentration 10 µM) in Reaction Buffer.
-
TCEP: R6G azide (final concentration 10 µM) and TCEP (final concentration 1 mM) in Reaction Buffer.
-
DTT: R6G azide (final concentration 10 µM) and DTT (final concentration 1 mM) in Reaction Buffer.
-
-
Incubate the tubes at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube and immediately quench the reaction by diluting it in Mobile Phase A.
-
Analyze the samples by HPLC. Use a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the chromatogram using a fluorescence detector set to the excitation and emission wavelengths of R6G (e.g., Excitation: ~525 nm, Emission: ~550 nm).
-
The reduction of R6G azide to R6G amine will result in a new peak with a different retention time. Quantify the peak areas of R6G azide and R6G amine to determine the percentage of degradation over time.
Protocol 2: Monitoring R6G Azide Stability using Fluorescence Spectroscopy
This protocol provides a simpler, albeit less quantitative, method to assess the impact of reducing agents on the fluorescence of R6G azide.
Materials:
-
R6G Azide
-
TCEP solution
-
DTT solution
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of R6G azide (e.g., 1 µM) in the Reaction Buffer.
-
Measure the initial fluorescence emission spectrum of the R6G azide solution (e.g., excitation at 525 nm, scan emission from 540 nm to 700 nm).
-
To the same cuvette, add the reducing agent (TCEP or DTT) to the desired final concentration (e.g., 1 mM).
-
Immediately after adding the reducing agent, and at regular intervals thereafter (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes), record the fluorescence emission spectrum.
-
Analyze the changes in fluorescence intensity at the emission maximum and any shifts in the emission peak. A decrease in fluorescence intensity or a shift in the peak wavelength may indicate reduction of the azide or a direct interaction of the reducing agent with the fluorophore.
Visualizations
References
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 16. escholarship.org [escholarship.org]
Technical Support Center: Catalyst Selection for R6G Azide, 5-isomer Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient conjugation of Rhodamine 6G (R6G) azide (B81097), 5-isomer, to alkyne-containing molecules. The information provided is based on the established principles of azide-alkyne cycloaddition reactions, commonly known as "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is R6G azide, 5-isomer, and why is the isomer important?
Rhodamine 6G (R6G) is a bright, yellow-emitting fluorescent dye.[1] The azide group allows for its attachment to other molecules via click chemistry.[1] The "5-isomer" designation specifies the attachment point of the azide functional group on the rhodamine core structure. Using a pure isomer is crucial for ensuring homogeneity in the final conjugate, which is critical for applications requiring precise stoichiometry and consistent performance, such as in quantitative assays or therapeutic applications.
Q2: What are the primary methods for conjugating R6G azide?
There are two main "click chemistry" methods for conjugating azides like R6G azide:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins an azide with a terminal alkyne to form a stable triazole linkage.[2] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[5][6] This method is particularly advantageous for applications involving live cells or other biological systems where the cytotoxicity of copper is a concern.[5][7]
Q3: Which method, CuAAC or SPAAC, should I choose for my experiment?
The choice between CuAAC and SPAAC depends on your specific application.
-
Choose CuAAC when:
-
High reaction speed and efficiency are critical.
-
The reaction is performed in vitro with purified components.
-
Potential copper cytotoxicity is not a concern for your sample.
-
-
Choose SPAAC when:
Q4: Can the fluorescence of R6G be affected by the conjugation process?
Generally, the triazole ring formed during click chemistry is stable and does not significantly quench the fluorescence of rhodamine dyes.[11] However, it's always good practice to characterize the photophysical properties (absorption, emission, quantum yield) of your final conjugate to confirm that its performance meets your experimental needs.
Troubleshooting Guides
Low or No Conjugation Yield
Problem: My reaction shows a low or no yield of the desired R6G-conjugated product.
| Potential Cause | Troubleshooting Steps |
| Degraded R6G Azide | R6G azide should be stored at -20°C in the dark and desiccated.[1] Avoid prolonged exposure to light.[1] To check its integrity, you can perform a small-scale control reaction with a simple, reliable alkyne. |
| Inaccessible Alkyne Group | For large biomolecules, the alkyne group might be sterically hindered or buried within the 3D structure. Try adding a denaturant (e.g., DMSO, urea) to your reaction mixture to unfold the molecule and expose the reactive site. |
| Catalyst Inactivation (CuAAC) | The active Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate) and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst (CuAAC) | The optimal catalyst concentration can vary. Try titrating the concentration of CuSO₄ and sodium ascorbate (B8700270). The use of a copper-chelating ligand like THPTA or BTTAA can improve catalyst stability and reaction efficiency.[10] |
| Slow Reaction Kinetics (SPAAC) | SPAAC reactions are generally slower than CuAAC.[6] Ensure you are allowing sufficient reaction time. Increasing the concentration of the reactants can also improve the reaction rate. |
| Incorrect pH | While CuAAC is tolerant of a wide pH range (typically 4-12), the optimal pH is often between 7 and 8.[12] Check and adjust the pH of your reaction buffer. |
Presence of Side Products or Impurities
Problem: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (CuAAC) | This side reaction can occur in the presence of oxygen. De-gassing your solvents and running the reaction under an inert atmosphere can minimize this. |
| Non-specific Labeling (SPAAC) | Some strained cyclooctynes can react with thiol groups (e.g., in cysteine residues of proteins) in an azide-independent manner.[13] To confirm this, run a control reaction without the azide-modified component. If non-specific labeling is an issue, you may need to block free thiols or choose a different cyclooctyne reagent. |
| Photodecomposition of R6G | R6G can be susceptible to photodecomposition, especially in chlorinated solvents and upon exposure to light.[14] Protect your reaction and samples from light as much as possible. |
| Presence of Isomeric Impurities | While you are using the 5-isomer, ensure the purity of your starting materials. Impurities in either the R6G azide or the alkyne-containing molecule can lead to side products. |
Catalyst Selection and Reaction Conditions
The following tables provide representative data for catalyst and reaction condition selection. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Representative Catalyst Systems for CuAAC of R6G Azide
| Catalyst System | Ligand | Typical Concentration | Advantages | Disadvantages |
| CuSO₄ / Sodium Ascorbate | None | 50-250 µM CuSO₄, 5-10 fold excess Ascorbate | Simple, inexpensive, and effective for many applications. | Can lead to biomolecule damage due to ROS generation. |
| CuSO₄ / Sodium Ascorbate | THPTA | 50-100 µM CuSO₄, 5-10 fold excess Ascorbate, 5 eq. THPTA to Cu | Water-soluble ligand that protects biomolecules and accelerates the reaction.[10] | Ligand adds complexity and cost to the reaction setup. |
| CuSO₄ / Sodium Ascorbate | BTTAA | 25-50 µM CuSO₄, 5-10 fold excess Ascorbate, 5 eq. BTTAA to Cu | Highly accelerating ligand, allowing for lower copper concentrations. | Can be less soluble in purely aqueous solutions. |
Table 2: Comparison of Representative Strained Alkynes for SPAAC with R6G Azide
| Strained Alkyne | Relative Reaction Rate | Advantages | Disadvantages |
| DBCO (Dibenzocyclooctyne) | Fast | High reactivity and stability. Widely used for copper-free click chemistry.[6] | Can exhibit some non-specific binding to proteins. |
| BCN (Bicyclononyne) | Moderate | Good balance of reactivity and stability. Generally shows lower non-specific binding than DBCO. | Slower reaction kinetics compared to DBCO. |
| DIFO (Difluorinated Cyclooctyne) | Very Fast | Electron-withdrawing fluorine atoms significantly increase the reaction rate.[15] | Can be less stable and more expensive than other cyclooctynes. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation of R6G Azide
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and a copper ligand if used (e.g., 100 mM THPTA in water).
-
In a microcentrifuge tube, combine the alkyne-containing molecule and R6G azide (typically in a 1:1.5 to 1:5 molar ratio).
-
If using a ligand, add it to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the conjugate using an appropriate method (e.g., HPLC, size exclusion chromatography).
Protocol 2: General Procedure for SPAAC Conjugation of R6G Azide
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of your strained alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
In a microcentrifuge tube, combine the strained alkyne-containing molecule and R6G azide (typically in a 1:1.5 to 1:5 molar ratio).
-
Protect the reaction from light and allow it to proceed at room temperature. Reaction times can range from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the conjugate using an appropriate method (e.g., HPLC, size exclusion chromatography).
Visualizations
Caption: Decision workflow for selecting between CuAAC and SPAAC.
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Research News: Going Live With Click Chemistry: Berkeley Researchers Create a Copper-free Version of the Technique [www2.lbl.gov]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectral Properties of R6G Azide Isomers: 5- and 6-
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical step in experimental design. Rhodamine 6G (R6G) azide (B81097), a popular derivative for bio-conjugation via click chemistry, exists as two structural isomers: the 5-isomer and the 6-isomer. This guide provides an objective comparison of their spectral properties, supported by available data, to aid in the selection of the appropriate isomer for your research needs.
While direct, side-by-side comparative studies of the pure 5- and 6-isomers of R6G azide are not extensively published, data from commercial suppliers and the broader literature on rhodamine dyes consistently indicate that the spectral properties of these two isomers are nearly identical. The position of the carboxamide group, which is derivatized to the azide, is distant from the core xanthene fluorophore and thus has a negligible impact on the electronic transitions responsible for light absorption and emission.
Data Presentation: A Quantitative Comparison
The following table summarizes the key spectral properties for the 5-isomer of R6G azide. Based on the consistent behavior of other rhodamine isomer pairs, the spectral characteristics of the 6-isomer are expected to be virtually identical.
| Spectral Property | R6G Azide, 5-isomer | R6G Azide, 6-isomer (Expected) |
| Excitation Maximum (λabs) | 519 nm[1] | ~519 nm |
| Emission Maximum (λem) | 546 nm[1] | ~546 nm |
| Molar Extinction Coefficient (ε) | 116,000 cm-1M-1[1] | ~116,000 cm-1M-1 |
| Fluorescence Quantum Yield (Φ) | 0.95[1] | ~0.95 |
| Solubility | DMF, DMSO, alcohols[1] | DMF, DMSO, alcohols |
Isomer Structure and Spectral Equivalence
The structural difference between the 5- and 6-isomers of R6G azide lies in the point of attachment of the azide-containing linker to the phenyl ring. This subtle change in substitution position does not significantly alter the electronic environment of the conjugated xanthene core, which is the primary determinant of the molecule's spectral properties.
Experimental Protocols
The determination of the spectral properties of fluorescent dyes such as R6G azide involves standardized spectrophotometric techniques. Below are generalized methodologies for key measurements.
Measurement of Absorption and Emission Spectra
-
Sample Preparation: Prepare a stock solution of the R6G azide isomer in a suitable solvent (e.g., DMSO, DMF, or ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired final solvent to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the diluted sample. The wavelength at which the maximum absorbance is recorded is the λabs.
-
Emission Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and record the emission spectrum. The wavelength at which the maximum fluorescence intensity is observed is the λem.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is often determined relative to a well-characterized standard. For R6G, a common standard is Rhodamine 6G in ethanol, which has a quantum yield of 0.95.
-
Standard and Sample Preparation: Prepare solutions of both the R6G azide isomer (the sample) and the Rhodamine 6G standard in the same solvent. Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1).
-
Data Acquisition:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) Where:
-
Φ is the quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).
-
-
Conclusion
For the vast majority of applications, the 5- and 6-isomers of R6G azide can be used interchangeably without any expected difference in spectral performance. Both isomers offer the high fluorescence quantum yield and photostability characteristic of the R6G fluorophore. The choice between the isomers may therefore be guided by factors such as availability, cost, or specific synthetic considerations for linker attachment in complex molecular constructs. Researchers can confidently select either isomer for their labeling and detection experiments, expecting robust and consistent fluorescent signals.
References
A Head-to-Head Comparison of R6G Azide and Other Leading Fluorescent Azide Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the vibrant landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent azide (B81097) probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of Rhodamine 6G (R6G) azide with other popular fluorescent azide probes, offering a clear overview of their performance characteristics based on available data. Detailed experimental protocols are also provided to empower researchers to conduct their own comparative studies and validate the best probe for their specific application.
The "click chemistry" revolution, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has transformed our ability to visualize and understand complex biological processes. At the heart of these techniques lies the fluorescent azide probe, a molecular beacon that illuminates tagged biomolecules with high specificity and sensitivity. R6G azide, with its rhodamine core, is a popular choice, but a diverse array of alternatives, each with unique photophysical and chemical properties, warrants careful consideration.
Quantitative Performance Metrics: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the key photophysical properties of R6G azide and several other commonly used fluorescent azide probes. "Brightness" is a calculated metric (Extinction Coefficient × Quantum Yield / 1000) that provides a standardized measure of the probe's intrinsic fluorescence intensity.
| Fluorescent Azide Probe | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ / 1000) | Cell Permeability | Key Features |
| R6G Azide | ~525 | ~555 | ~116,000 | ~0.90 | ~104.4 | Good | High quantum yield, good photostability. |
| Sulfo-Cy5 Azide | ~646 | ~662 | ~271,000 | ~0.28 | ~75.9 | Poor (hydrophilic) | Bright in the far-red, water-soluble, suitable for extracellular labeling.[1][2] |
| TAMRA Azide | ~546 | ~579 | ~91,000 | ~0.10 | ~9.1 | Excellent | High cell permeability, good for intracellular imaging.[3] |
| Fluorescein Azide (FAM) | ~495 | ~520 | ~83,000 | ~0.79 | ~65.6 | Moderate | Widely used, bright green fluorescence, pH-sensitive. |
| BODIPY-FL Azide | ~503 | ~509 | ~92,000 | ~0.97 | ~89.2 | Good | High quantum yield, narrow emission spectrum, less pH-sensitive than fluorescein.[4] |
| CalFluor 488 Azide | ~500 | ~521 | - | Fluorogenic | - | Good | Fluorogenic (low fluorescence until "clicked"), ideal for no-wash live-cell imaging.[5] |
| CalFluor 647 Azide | ~650 | ~665 | - | Fluorogenic | - | Good | Fluorogenic in the far-red, reduces background in live-cell and in vivo imaging. |
Note: Values for extinction coefficient and quantum yield can vary depending on the solvent and measurement conditions. The brightness calculation provides a relative comparison.
Experimental Protocols for Comparative Analysis
To ensure a robust and unbiased comparison of fluorescent azide probes, it is essential to perform head-to-head evaluations under identical experimental conditions. The following protocols provide detailed methodologies for assessing key performance metrics.
Protocol 1: Determination of Fluorescent Probe Brightness
Objective: To quantitatively compare the brightness of different fluorescent azide probes in a solution-based assay.
Materials:
-
Fluorescent azide probes (R6G azide and alternatives)
-
Alkyne-containing molecule (e.g., a simple alkyne-modified peptide or oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve each fluorescent azide probe in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 100 µL
-
1 µL of 10 mM alkyne-containing molecule (final concentration: 100 µM)
-
1 µL of 10 mM fluorescent azide probe (final concentration: 100 µM)
-
2 µL of 100 mM CuSO₄ (final concentration: 2 mM)
-
10 µL of 500 mM THPTA (final concentration: 50 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding 5 µL of 1 M sodium ascorbate (final concentration: 50 mM).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Spectroscopic Measurements:
-
Dilute the reaction mixture in PBS to a concentration that gives an absorbance below 0.1 at the excitation maximum to avoid inner filter effects.
-
Measure the absorbance spectrum of the diluted sample using a UV-Vis spectrophotometer to determine the exact concentration and the absorbance at the excitation maximum.
-
Measure the fluorescence emission spectrum of the diluted sample using a spectrofluorometer, using the determined excitation maximum.
-
-
Brightness Calculation:
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Determine the quantum yield (Φ) relative to a known standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Calculate the brightness as: Brightness = (ε × Φ) / 1000 .
-
Protocol 2: Assessment of Photostability
Objective: To compare the photostability of different fluorescent azide probes by measuring the rate of photobleaching under continuous illumination.
Materials:
-
"Clicked" fluorescent probe samples from Protocol 1
-
Fluorescence microscope with a high-intensity light source (e.g., laser or mercury lamp) and appropriate filter sets
-
Camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of each "clicked" fluorescent probe in PBS.
-
Mount a small droplet of the solution on a microscope slide and cover with a coverslip.
-
-
Imaging:
-
Place the slide on the microscope stage and focus on the sample.
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images under continuous illumination with the appropriate excitation wavelength. Use consistent illumination power and exposure time for all samples. Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
The rate of fluorescence decay is inversely proportional to the photostability of the probe.
-
Protocol 3: Evaluation of Cell Permeability
Objective: To assess and compare the ability of different fluorescent azide probes to cross the plasma membrane of live cells.
Materials:
-
Live cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes
-
Fluorescent azide probes
-
Cell culture medium
-
PBS
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Prepare working solutions of each fluorescent azide probe in cell culture medium at a final concentration of 1-5 µM.
-
Replace the medium in the cell culture dishes with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove extracellular probe.
-
Add fresh cell culture medium or PBS to the dishes.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for each probe.
-
-
Data Analysis:
-
Quantify the intracellular fluorescence intensity for each probe using image analysis software.
-
Compare the average intracellular fluorescence intensity between the different probes to assess their relative cell permeability.
-
Visualizing the Workflow: From Labeling to Detection
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Brightness of fluorescent organic nanomaterials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00464J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
A Brighter Path Forward: A Comparative Guide to Alternatives for R66G Azide in Live Cell Labeling
For researchers, scientists, and drug development professionals venturing into the dynamic world of live cell imaging, the choice of fluorescent probe is paramount. The ideal label must be bright, photostable, and above all, gentle on living cells. While Rhodamine 6G (R6G) azide (B81097), 5-isomer, has been a workhorse in the field, a new generation of fluorescent azides offers significant advantages in performance and biocompatibility. This guide provides an objective comparison of promising alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research.
The advent of bioorthogonal click chemistry has revolutionized our ability to visualize and track biomolecules in their native cellular environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools for this purpose. The azide moiety, being small and biologically inert, can be readily incorporated into biomolecules. Subsequent reaction with a fluorescently-labeled alkyne allows for precise and efficient labeling. While R6G azide has been a popular choice, its limitations in terms of photostability and potential cytotoxicity have spurred the development of superior alternatives.
Performance Comparison: R6G Azide vs. The Alternatives
Here, we compare the key performance metrics of R6G azide, 5-isomer, with three leading classes of alternatives: Janelia Fluor® dyes, CF® dyes, and coumarin (B35378) derivatives. The data presented is compiled from manufacturer specifications and published research.
| Feature | This compound | Janelia Fluor® 549 Azide | CF®568 Azide | Coumarin Azide (Representative) |
| Excitation Max (nm) | ~519[1] | 549[2][3] | 562 | ~375-450 |
| Emission Max (nm) | ~546[1] | 571[2] | 583 | ~450-550 |
| Quantum Yield (Φ) | ~0.95 | 0.88 | High (Specific value not available) | Variable (Can be high, up to 0.83 for some derivatives) |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | 116,000 | 101,000 | 100,000 | Variable |
| Photostability | Moderate | High | High | Generally good, but can vary |
| Cell Permeability | Good | Excellent | Good | Good |
| Cytotoxicity | Can be a concern, especially with copper catalysis | Generally low | Generally low | Can be a significant concern and requires careful optimization |
| Brightness (ε x Φ) | ~110,200 | ~88,880 | High | Variable |
Key Takeaways:
-
Janelia Fluor® 549 Azide stands out for its exceptional photostability and high quantum yield, making it an excellent choice for long-term imaging experiments and single-molecule tracking. While its calculated brightness is slightly lower than R6G, its resistance to photobleaching often results in a superior signal-to-noise ratio over time.
-
Coumarin Azides offer a diverse range of spectral properties in the blue-to-green region. Some derivatives exhibit high quantum yields. However, their potential for cytotoxicity is a significant drawback that necessitates careful evaluation for each specific compound and cell line.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible live cell labeling. Below are representative protocols for copper-free click chemistry (SPAAC) using azide-functionalized dyes.
Protocol 1: Live Cell Labeling with Janelia Fluor® 549 Azide via SPAAC
This protocol is designed for labeling cells that have been metabolically tagged with a strained alkyne (e.g., a cyclooctyne-modified amino acid or sugar).
Materials:
-
Cells cultured on glass-bottom dishes or coverslips, metabolically labeled with a strained alkyne.
-
Janelia Fluor® 549 Azide (stock solution in DMSO, e.g., 1 mM).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and perform metabolic labeling with the strained alkyne according to your established protocol.
-
Dye Preparation: Prepare a working solution of Janelia Fluor® 549 Azide in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but should be optimized for your specific cell type and application.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated alkyne.
-
Add the Janelia Fluor® 549 Azide working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Janelia Fluor® 549 (Excitation: ~549 nm, Emission: ~571 nm).
Protocol 2: Live Cell Labeling with CF®568 Azide via SPAAC
This protocol is similar to the one for Janelia Fluor® 549 Azide and can be adapted for other CF® dye azides.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips, metabolically labeled with a strained alkyne.
-
CF®568 Azide (stock solution in DMSO, e.g., 1 mM).
-
Live-cell imaging medium.
-
Pre-warmed PBS.
Procedure:
-
Cell Preparation: Follow the same procedure as in Protocol 1.
-
Dye Preparation: Prepare a working solution of CF®568 Azide in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is recommended as a starting point.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Add the CF®568 Azide working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for CF®568 (Excitation: ~562 nm, Emission: ~583 nm).
Visualizing Experimental Workflows and Pathways
To better illustrate the application of these fluorescent probes, we provide diagrams for a typical experimental workflow and a relevant biological pathway.
Conclusion
The landscape of fluorescent probes for live cell imaging is continually evolving, offering researchers a powerful and expanding toolkit. While R6G azide has served the scientific community well, alternatives like Janelia Fluor® and CF® dyes present compelling advantages in terms of photostability and, in many cases, reduced cytotoxicity. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the desired spectral properties, the duration of the imaging experiment, and the sensitivity of the cell line. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to push the boundaries of live cell imaging and unlock new insights into the intricate workings of the cell.
References
A Comparative Analysis of the Quantum Yield of R6G Azide and Other Rhodamine Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical decision. The fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, stands as a key performance metric. This guide presents a comparative overview of the quantum yield of Rhodamine 6G (R6G) azide (B81097) and other prominent rhodamine dyes, supported by available experimental data and detailed experimental protocols.
Quantum Yield Comparison of Rhodamine Dyes
The following table summarizes the reported quantum yields for several common rhodamine dyes. It is important to note that the quantum yield is highly dependent on the solvent environment.
| Dye | Quantum Yield (Φ) | Solvent |
| Rhodamine 6G (R6G) | ~0.95 | Ethanol |
| Rhodamine 123 (R123) | ~0.90 | Ethanol |
| Rhodamine B | ~0.70 | Ethanol |
| ~0.31 | Water | |
| R6G Azide | Not Reported | - |
| TMRM | Not Reported | - |
The Impact of the Azide Group on R6G Quantum Yield: A Theoretical Perspective
While experimental data for R6G azide is lacking, it is possible to theorize the potential impact of the azide functional group on the photophysical properties of the Rhodamine 6G core. The azide group (–N₃) can, in some molecular contexts, act as a fluorescence quencher. This quenching can occur through processes such as photoinduced electron transfer (PET), where the azide group donates an electron to the excited fluorophore, leading to non-radiative decay back to the ground state. Consequently, it is plausible that the quantum yield of R6G azide may be lower than that of its parent molecule, R6G. However, this remains a hypothesis that necessitates experimental validation.
Experimental Protocols
The determination of fluorescence quantum yield is a precise experimental undertaking. The two primary methods are the absolute method and the relative (or comparative) method. The relative method, which is more commonly employed, is detailed below.
Relative Method for Determining Fluorescence Quantum Yield
This method involves comparing the fluorescence intensity of a sample with an unknown quantum yield to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample of interest (e.g., R6G azide)
Procedure:
-
Solvent Selection: Choose a solvent in which both the standard and the sample are soluble and that does not absorb at the excitation and emission wavelengths.
-
Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Measure the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band.
-
Measure the fluorescence of a solvent blank and subtract this from the sample and standard spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of the resulting linear fit for each plot is determined.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Visualizing Experimental and Functional Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for quantum yield determination and the mechanism of action for mitochondrial membrane potential-sensitive dyes.
A Comparative Guide to Fluorophore Photostability: R6G Azide, 5-Isomer in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. Among the myriad of available fluorophores, Rhodamine 6G (R6G) and its derivatives are prized for their high fluorescence quantum yield and absorption coefficients. This guide provides a comparative analysis of the photostability of R6G azide (B81097), 5-isomer, against other commonly used fluorophores. While specific quantitative photostability data for the azide derivative is limited, this guide leverages data from the parent R6G molecule and provides a framework for empirical evaluation.
Quantitative Comparison of Fluorophore Properties
The photostability of a fluorophore is a critical parameter, dictating its performance in applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies. The following tables summarize key spectral and photophysical properties, including fluorescence quantum yield, and available photobleaching data for R6G and other common fluorophores. It is important to note that photobleaching rates are highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the local chemical environment[1][2].
Table 1: Spectral and Photophysical Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| R6G azide, 5-isomer | 519 | 546 | 116,000 | 0.95[3] |
| Rhodamine 6G (R6G) | ~528 | ~552 | ~116,000 | 0.95[4][5] |
| Fluorescein (B123965) (FITC) | ~495 | ~519 | ~75,000 | 0.925 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
Table 2: Photobleaching Characteristics of Selected Fluorophores
| Fluorophore | Photobleaching Quantum Yield (Φpb) | Comments |
| Rhodamine 6G (R6G) | ~10⁻⁴ - 10⁻⁷ | Highly dependent on environment and illumination. The azide modification may influence photostability. |
| Fluorescein (FITC) | ~3 x 10⁻⁵ | An average molecule emits 30,000-40,000 photons before bleaching. |
| Cyanine5 (Cy5) | Varies | Generally more photostable than fluorescein. Photostabilizers can significantly increase lifetime. |
| Alexa Fluor 488 | Varies | Known for superior photostability compared to fluorescein. |
| Alexa Fluor 647 | Varies | Generally exhibits high photostability. |
Experimental Protocols
To facilitate the direct comparison of fluorophore photostability under specific experimental conditions, a detailed protocol for measuring the photobleaching half-life is provided below.
Protocol: Measurement of Photobleaching Half-Life in Live Cells
Objective: To quantify the rate of photobleaching of a fluorescent probe in a live cell context by determining its photobleaching half-life (t₁/₂).
Materials:
-
Live cells cultured on glass-bottom imaging dishes.
-
Fluorescently labeled probe of interest (e.g., this compound conjugated to a biomolecule).
-
Live-cell imaging medium.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED).
-
Appropriate filter sets for the fluorophore.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Environmental chamber to maintain temperature, humidity, and CO₂.
-
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
Label the cells with the fluorescent probe according to the specific protocol for that probe.
-
Wash the cells to remove any unbound probe and replace with fresh, pre-warmed live-cell imaging medium.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Place the imaging dish in the environmental chamber on the microscope stage and allow the cells to equilibrate.
-
Locate a field of view with healthy, well-labeled cells.
-
-
Image Acquisition:
-
Set the imaging parameters:
-
Use the lowest possible excitation light intensity that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Use a consistent exposure time for all images.
-
Set the time-lapse acquisition to capture images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe significant photobleaching.
-
-
Begin the time-lapse acquisition and continuously illuminate the sample.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest (ROI) within a labeled cellular structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Select a background ROI in a region with no cells and measure the mean background intensity for each frame.
-
Correct the fluorescence intensity of your cellular ROI by subtracting the background intensity for each corresponding time point.
-
Normalize the corrected fluorescence intensity values by dividing each value by the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function: I(t) = I₀ * exp(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the underlying mechanisms of phototoxicity, the following diagrams are provided.
Photobleaching is not only a technical challenge but can also induce phototoxicity in live-cell imaging. This is primarily mediated by the generation of reactive oxygen species (ROS) when a fluorophore in its excited triplet state interacts with molecular oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for R6G Azide Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes like Rhodamine 6G (R6G) azide (B81097) to biomolecules is crucial for a myriad of applications, from cellular imaging to targeted therapeutics. The two most prominent methods for achieving this are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two powerful "click chemistry" reactions, offering quantitative data, detailed experimental protocols, and workflow visualizations to inform the selection of the optimal method for your research needs.
At a Glance: CuAAC vs. SPAAC for R6G Azide
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst. CuAAC utilizes this catalyst to activate a terminal alkyne for reaction with an azide, while SPAAC employs a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst. This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design.
Quantitative Data Comparison
Table 1: Reaction Kinetics
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹[1][2] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)[1][2] |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |
| Typical Reactant Concentration | Micromolar (µM) range | Micromolar (µM) to millimolar (mM) range |
Table 2: Reaction Parameters and Outcomes
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Lower, due to copper cytotoxicity.[3] Can be improved with ligands. | High, suitable for live cell and in vivo applications. |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-disubstituted triazoles |
| Typical Yields | Often near-quantitative | Generally high, but can be lower than CuAAC |
| Alkyne Reagent | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |
Experimental Workflows and Mechanisms
The choice between CuAAC and SPAAC dictates the experimental workflow. CuAAC requires the preparation of a catalyst solution and careful control of reaction conditions to minimize copper-induced damage to biomolecules. In contrast, SPAAC offers a simpler, catalyst-free workflow.
Experimental Protocols
Below are generalized protocols for the conjugation of R6G azide to an alkyne-modified biomolecule. These should be optimized for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for labeling an alkyne-modified protein with R6G azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
R6G azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions, e.g., 100 mM in water)
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final volume.
-
Add R6G Azide: Add the R6G azide stock solution to the reaction mixture. A 2- to 10-fold molar excess of the azide over the alkyne is typically used.
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.
-
Add Catalyst and Optional Additives: Add the premixed catalyst solution to the reaction mixture. If using, add the aminoguanidine solution.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if the fluorophore is light-sensitive.
-
Purification: Purify the R6G-labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for labeling a biomolecule modified with a strained alkyne (e.g., DBCO) with R6G azide.
Materials:
-
Strained alkyne (e.g., DBCO)-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
R6G azide stock solution (e.g., 10 mM in DMSO or water)
-
Purification supplies (if necessary)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and buffer to the desired final volume.
-
Add R6G Azide: Add the R6G azide stock solution to the reaction mixture. A 2- to 4-fold molar excess of the azide is often sufficient.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific strained alkyne and the concentrations of the reactants. The progress of the reaction can be monitored by the decrease in the DBCO absorbance at approximately 310 nm.
-
Purification (Optional): Depending on the downstream application, purification may be necessary to remove unreacted R6G azide. This can be achieved by methods such as dialysis, size-exclusion chromatography, or spin filtration.
Application in a Biological Context: Targeted Drug Delivery
A key application for R6G azide conjugation is in the development of targeted drug delivery systems. In this scenario, a targeting moiety (e.g., an antibody) is functionalized with an alkyne, and a drug-loaded nanoparticle is functionalized with R6G azide. The click chemistry reaction then links the two components.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the bioconjugation of R6G azide, each with its own set of advantages and disadvantages.
-
CuAAC is the method of choice for applications where high reaction speed and strict regioselectivity are paramount, and where the potential for copper-induced cytotoxicity can be mitigated, for instance, in in vitro conjugation and purification workflows.
-
SPAAC is the preferred method for applications involving live cells or in vivo studies, where biocompatibility is the primary concern. The development of increasingly reactive and stable strained alkynes continues to enhance the utility of this copper-free approach.
The selection of the optimal click chemistry method will ultimately depend on the specific requirements of the experimental system and the desired outcome. By carefully considering the trade-offs between reaction kinetics, biocompatibility, and the nature of the reactants, researchers can harness the power of click chemistry for the precise and efficient labeling of biomolecules with R6G azide.
References
A Comparative Guide to HPLC Purification of 5-Isomer and 6-Isomer Fluorescent Dye Conjugates
For researchers, scientists, and drug development professionals working with fluorescently labeled conjugates, achieving high purity is paramount for reliable and reproducible results. When using fluorescent dyes such as carboxyfluorescein (FAM) or carboxytetramethylrhodamine (TAMRA), which are commonly synthesized as a mixture of 5- and 6-isomers, understanding the impact of this isomeric distribution on purification is critical. This guide provides an objective comparison of the effects of 5- and 6-isomers on the High-Performance Liquid Chromatography (HPLC) purification of their conjugates, supported by experimental insights.
The primary difference between the 5- and 6-isomers lies in the attachment point of the reactive carboxyl group on the fluorescein (B123965) or rhodamine core structure. While the spectral properties of the two isomers are nearly identical, this subtle structural variation can lead to differences in their physicochemical properties, most notably their interaction with reversed-phase HPLC columns.[1][2] This can result in distinct retention times, allowing for their separation.
The Impact of Isomerism on HPLC Separation
During the synthesis of fluorescently labeled peptides or other biomolecules, the use of a 5(6)-isomer mixture of a dye will result in a heterogeneous product containing both the 5-isomer conjugate and the 6-isomer conjugate. Due to the slight differences in polarity and spatial arrangement of the carboxyl group, these two conjugate species can exhibit different hydrophobic interactions with the stationary phase of a reversed-phase HPLC column.
This difference in retention behavior is often advantageous, as it allows for the separation of the two isomeric conjugates from each other and from unlabeled biomolecules and free dye. Research has shown that in many cases, the 5- and 6-carboxyfluorescein (B556484) labeled peptide regioisomers are well separable on a C18 RP-HPLC column.[1][2]
The ability to separate these isomers is crucial for applications demanding a highly homogeneous product to ensure consistency and reproducibility. For instance, in structural biology studies or quantitative assays, the presence of multiple, closely related labeled species can complicate data interpretation.
Data Presentation: A Comparative Overview
The following table summarizes the typical outcomes observed during the RP-HPLC purification of peptide conjugates prepared with a 5(6)-isomer mixture of carboxyfluorescein.
| Parameter | 5-Isomer Conjugate | 6-Isomer Conjugate | Unlabeled Peptide | Free Dye |
| Relative Retention Time | Typically elutes slightly earlier | Typically elutes slightly later | Elutes earliest | Elutes latest |
| Peak Shape | Generally sharp and symmetrical | Generally sharp and symmetrical | Sharp and symmetrical | Broad or sharp depending on conditions |
| Resolution from Isomer | Baseline or near-baseline separation is often achievable from the 6-isomer. | Baseline or near-baseline separation is often achievable from the 5-isomer. | N/A | N/A |
| Observed Purity | Can be isolated to >95% purity. | Can be isolated to >95% purity. | Separated from conjugates. | Well-separated from conjugates. |
Note: The exact retention times and resolution will vary depending on the peptide sequence, the specific dye, and the HPLC conditions.
Experimental Protocols
A typical experimental workflow for the synthesis and purification of a fluorescently labeled peptide using a 5(6)-isomer mixture of a carboxy-dye is outlined below. This protocol is a generalized representation and may require optimization for specific applications.
Conjugation of the Fluorescent Dye to the Peptide
-
Materials:
-
Peptide with a primary amine (N-terminus or lysine (B10760008) side chain)
-
5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE) or 5(6)-Carboxytetramethylrhodamine, succinimidyl ester (5(6)-TAMRA, SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
-
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the amine-reactive dye (e.g., 10 mg/mL in DMF or DMSO).
-
Add a 1.5 to 5-fold molar excess of the dye stock solution to the peptide solution.
-
Add a small amount of DIPEA to the reaction mixture to maintain a basic pH.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine.
-
RP-HPLC Purification of the Conjugate
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Acidify the quenched reaction mixture with TFA.
-
Inject the acidified sample onto the column.
-
Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at the absorbance maximum of the peptide (e.g., 220 nm) and the dye (e.g., 495 nm for FAM, 555 nm for TAMRA).
-
Collect fractions corresponding to the desired conjugate peaks (typically two closely eluting peaks for the 5- and 6-isomer conjugates).
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the products.
-
Pool the fractions containing the pure desired isomer(s) and lyophilize.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of a fluorescently labeled peptide conjugate.
Caption: Workflow for the synthesis and purification of 5- and 6-isomer dye conjugates.
Conclusion
The presence of 5- and 6-isomers in fluorescent dye reagents has a direct and often beneficial impact on the HPLC purification of their conjugates. The subtle structural differences between the isomers typically allow for their separation by reversed-phase chromatography, enabling the isolation of highly pure and homogeneous populations of labeled biomolecules. For researchers requiring the utmost in conjugate purity and characterization, the separation of these isomers is a key consideration in the purification strategy. The ability to resolve and isolate specific isomeric forms of a fluorescent conjugate enhances the precision and reliability of subsequent biological assays and analyses.
References
R6G Azide, 5-Isomer: A Comparative Guide to Cellular Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for bioorthogonal labeling is a critical decision that directly impacts the accuracy and reliability of experimental results. Among the myriad of available options, Rhodamine 6G (R6G) azide (B81097), 5-isomer, has emerged as a popular choice due to its exceptional photophysical properties. However, a crucial aspect often overlooked is the potential for cross-reactivity with cellular components, leading to non-specific background signals that can confound data interpretation. This guide provides an objective comparison of R6G azide, 5-isomer's performance against other common fluorescent azide probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Understanding the Landscape of Fluorescent Azide Probes
Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the study of biological processes. These reactions allow for the specific labeling of biomolecules—such as proteins, glycans, lipids, and nucleic acids—that have been metabolically incorporating an azide- or alkyne-bearing chemical reporter. The subsequent visualization of these tagged biomolecules relies on the use of fluorescently-labeled azide or alkyne probes.
This compound, belongs to the xanthene class of dyes and is prized for its high fluorescence quantum yield and photostability. Its key characteristics are summarized below:
| Property | Value |
| Chemical Formula | C₃₀H₃₂N₆O₄ |
| Molecular Weight | 540.6 g/mol |
| CAS Number | 2135330-71-9 |
| Excitation Maximum | 519 nm |
| Emission Maximum | 546 nm |
| Quantum Yield | 0.95 |
While these properties are advantageous for generating a strong signal, the inherent structure of the rhodamine core can also contribute to non-specific interactions within the complex cellular milieu.
The Challenge of Cross-Reactivity and Non-Specific Binding
The ideal fluorescent probe should exhibit high specificity for its intended target with minimal off-target binding. However, in practice, all fluorescent probes have some degree of non-specific interaction with cellular components. This cross-reactivity can arise from several factors, including:
-
Hydrophobic Interactions: The aromatic ring structures common to many fluorescent dyes can interact non-specifically with hydrophobic regions of proteins and lipids.
-
Electrostatic Interactions: Charged moieties on the fluorescent probe can interact with oppositely charged cellular components. Rhodamine dyes, being cationic, may exhibit an affinity for negatively charged structures like cell membranes.[1]
-
Probe Aggregation: At higher concentrations, fluorescent probes can form aggregates that may become entrapped within cellular compartments, leading to punctate background fluorescence.
Comparative Analysis of Fluorescent Azide Probes
While direct quantitative data comparing the cross-reactivity of this compound, to other fluorescent azide probes is limited in publicly available literature, we can infer performance based on the properties of the core fluorophore classes.
| Fluorescent Probe Class | Key Advantages | Potential for Cross-Reactivity |
| Rhodamine Azides (e.g., R6G Azide) | High brightness, high photostability, high quantum yield.[1] | Moderate to high. The cationic nature and hydrophobicity of the rhodamine core can lead to non-specific binding to proteins and membranes.[1] |
| Fluorescein Azides | Good water solubility, bright green fluorescence. | Moderate. Prone to pH-dependent fluorescence changes and can exhibit non-specific binding. |
| Cyanine (B1664457) Azides (e.g., Cy3, Cy5) | Available in a wide range of excitation/emission wavelengths, often used for multiplexing. | Varies with specific structure. Some cyanine dyes can be "sticky" and exhibit non-specific binding. |
| BODIPY Azides | Sharp emission peaks, less sensitive to environmental polarity and pH. | Generally lower than rhodamines due to their non-ionic nature, but can still exhibit some hydrophobic interactions. |
Key Considerations:
-
Fluorogenic Probes: To address the issue of background fluorescence, "fluorogenic" probes have been developed. These probes are initially non-fluorescent and only become fluorescent upon successful click reaction with their target. This "turn-on" mechanism significantly improves the signal-to-noise ratio by minimizing the signal from unreacted probes.
-
Cellular Autofluorescence: It is also important to consider the intrinsic fluorescence of the cells themselves (autofluorescence), which is typically stronger in the blue and green regions of the spectrum. Using probes that excite and emit at longer wavelengths (e.g., red or far-red) can help to mitigate this interference.
Experimental Protocols for Assessing Cross-Reactivity
To enable researchers to make informed decisions, we provide the following detailed protocols for assessing the cross-reactivity of fluorescent azide probes.
Protocol 1: In Vitro Quantification of Non-Specific Protein Binding
This protocol quantifies the non-specific binding of a fluorescent azide probe to a complex protein mixture, such as cell lysate.
Workflow:
Caption: Workflow for in vitro quantification of non-specific protein binding.
Methodology:
-
Lysate Preparation: Prepare a cell lysate from a cell line of interest that has not been treated with an azide-modified metabolic precursor. Clarify the lysate by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Incubation: Incubate a known amount of total protein (e.g., 100 µg) with a specific concentration of the fluorescent azide probe (e.g., 10 µM) in a suitable buffer (e.g., PBS) for 1 hour at room temperature, protected from light.
-
Separation of Unbound Probe: Remove the unbound fluorescent probe using a desalting column or size-exclusion chromatography. Collect the fractions containing the proteins.
-
Fluorescence Measurement: Measure the fluorescence intensity of the protein fraction using a fluorometer with the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Normalize the fluorescence intensity to the amount of protein loaded. Compare the normalized fluorescence values between different fluorescent azide probes to determine their relative non-specific binding.
Protocol 2: Cellular Imaging-Based Assessment of Background Fluorescence
This protocol uses fluorescence microscopy to qualitatively and quantitatively assess the background fluorescence of a probe in fixed cells.
Workflow:
Caption: Workflow for cellular imaging-based assessment of background fluorescence.
Methodology:
-
Cell Culture and Fixation: Plate cells on glass coverslips and allow them to adhere. Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.
-
Probe Incubation: Incubate the fixed and permeabilized cells with the fluorescent azide probe at a standard concentration (e.g., 5 µM) for 1 hour at room temperature, in the absence of any click chemistry reagents.
-
Washing: Wash the cells extensively with PBS to remove unbound probe.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. It is crucial to use the same imaging settings (e.g., laser power, exposure time, gain) for all probes being compared.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell for a large population of cells (n > 50).
-
Data Comparison: Compare the average background fluorescence intensity across different probes to assess their relative non-specific binding in a cellular context.
Conclusion and Recommendations
The selection of a fluorescent azide probe requires a careful balance between desired photophysical properties and the potential for non-specific interactions. While this compound, offers excellent brightness and photostability, its rhodamine core may contribute to higher background fluorescence compared to other classes of dyes.
For applications where the highest signal-to-noise ratio is critical, researchers should consider the following:
-
Empirical Testing: Whenever possible, perform a side-by-side comparison of different fluorescent azide probes using the protocols outlined above with your specific cell type and experimental conditions.
-
Consider Fluorogenic Probes: For experiments that are particularly sensitive to background noise, the use of fluorogenic probes is highly recommended.
-
Optimize Washing Steps: Thorough and consistent washing protocols are essential to minimize the contribution of unbound probe to the background signal.
-
Appropriate Controls: Always include a "no-click" control (cells incubated with the fluorescent azide probe but without the alkyne-labeled biomolecule or the click chemistry catalyst) to accurately assess the level of non-specific binding.
By carefully considering these factors and performing rigorous validation, researchers can confidently select the most suitable fluorescent azide probe to generate high-quality, reproducible data in their bioorthogonal labeling experiments.
References
R6G Azide vs. TAMRA Azide: A Comparative Guide for F-RET Applications
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal fluorescent probes is paramount for the success of Förster Resonance Energy Transfer (FRET) experiments. This guide provides a detailed comparison of two commonly used azide-functionalized rhodamine dyes, Rhodamine 6G (R6G) azide (B81097) and Tetramethylrhodamine (TAMRA) azide, to aid in the selection of the appropriate FRET acceptor for your research needs. This comparison focuses on their photophysical properties, their application in FRET, and the experimental considerations for their use.
Photophysical Properties: A Side-by-Side Comparison
The selection of a FRET pair is critically dependent on the spectral properties of the donor and acceptor dyes. Below is a summary of the key photophysical parameters for R6G azide and TAMRA azide.
| Property | R6G Azide | TAMRA Azide |
| Excitation Maximum (λex) | ~519 - 530 nm | ~541 - 555 nm[1][2] |
| Emission Maximum (λem) | ~546 - 548 nm | ~567 - 580 nm[1][2] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | ~84,000 - 92,000 cm⁻¹M⁻¹[2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.95 | ~0.1 (can vary with conjugation)[2] |
| Solubility | Good in DMF, DMSO, alcohols | Good in DMF, DMSO, alcohols[2] |
FRET Performance: Considerations and Experimental Data
Spectral Overlap and Förster Distance: The efficiency of FRET is proportional to the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The Förster distance (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ value indicates that FRET can occur over a longer distance. When selecting a donor, it is crucial to choose one whose emission spectrum has a significant overlap with the excitation spectrum of either R6G or TAMRA. For instance, fluorophores like Fluorescein (FAM) or Cyanine3 (Cy3) are often used as donors for TAMRA[3].
Quantum Yield and Brightness: R6G exhibits a significantly higher fluorescence quantum yield compared to TAMRA[2]. This suggests that when FRET occurs, the resulting sensitized emission from an R6G acceptor may be brighter, potentially leading to a higher signal-to-noise ratio. However, the lower quantum yield of TAMRA can be advantageous in certain applications where it acts as a quencher, as seen in TaqMan probes[3].
Photostability: While quantitative, direct comparative photostability data in a FRET context is lacking, studies on the core fluorophores suggest that TAMRA generally exhibits good photostability, which is a crucial factor for experiments involving long-term imaging[4]. Rhodamine 6G is also known for its good photostability[5].
Experimental Protocols
The following is a generalized workflow for a FRET experiment involving the labeling of biomolecules with R6G or TAMRA azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
General Experimental Workflow
Caption: A generalized workflow for a FRET experiment using click chemistry.
Detailed Methodologies
1. Biomolecule Modification:
-
Introduce an alkyne group into the biomolecules of interest (e.g., proteins, nucleic acids) that will serve as the donor and acceptor carriers. This can be achieved through metabolic labeling, enzymatic modification, or chemical conjugation.
2. Click Chemistry Reaction (CuAAC): [6][7]
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule, R6G azide or TAMRA azide (typically a 1.5 to 10-fold molar excess over the biomolecule), a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight. The reaction can be monitored by techniques such as HPLC or gel electrophoresis.
-
Purification: Remove excess dye and catalyst by methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.
3. FRET Measurement:
-
Sample Preparation: Prepare samples containing both the donor-labeled and acceptor-labeled biomolecules. Include control samples with only the donor and only the acceptor.
-
Data Acquisition: Use a fluorometer, fluorescence microscope, or plate reader to measure the fluorescence emission spectra. Excite the sample at or near the donor's excitation maximum.
-
Data Analysis: Calculate FRET efficiency (E) using either the decrease in donor fluorescence intensity or the increase in acceptor fluorescence intensity upon FRET. The FRET efficiency can be calculated using the formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
Signaling Pathways and Logical Relationships
FRET Mechanism
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
Conclusion
Both R6G azide and TAMRA azide are valuable tools for FRET-based studies. The choice between them will depend on the specific requirements of the experiment.
-
R6G azide is a promising candidate when a high quantum yield and bright acceptor emission are desired, which could lead to a better signal-to-noise ratio.
-
TAMRA azide , with its good photostability and well-established use in FRET applications, is a reliable choice, particularly for experiments requiring long-term imaging. Its lower quantum yield can also be leveraged in quenching-based assays.
Given the lack of direct comparative studies, it is recommended that researchers perform a preliminary experiment to evaluate both dyes with their specific FRET donor and biological system to determine the optimal choice for their application.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryogenic Ion Fluorescence Spectroscopy: FRET in Rhodamine Homodimers and Heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genelink.com [genelink.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel nanocomposite thin films for efficient degradation of Rhodamine B and Rhodamine 6G under visible light irradiation: Reaction Mechanism and Pathway studies [eeer.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of R6G Azide, 5-Isomer: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Rhodamine 6G (R6G) azide (B81097), 5-isomer, is a valuable tool in biomedical research, particularly in applications like DNA sequencing and click chemistry.[1] However, as an organic azide, it is an energetic compound that poses significant toxicity and explosion risks if not handled and disposed of with the utmost care.[2] Adherence to strict disposal protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety Concerns and Handling
Before beginning any disposal procedure, it is imperative to recognize the primary hazards associated with organic azides:
-
Explosivity: Organic azides can be sensitive to shock, friction, heat, and light, which can lead to violent decomposition.[2]
-
Toxicity: Azide compounds are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4] Symptoms of exposure can be similar to those of cyanide poisoning.
-
Reactivity with Acids: Contact with acids will liberate hydrazoic acid, a highly toxic and explosive gas.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals, such as lead and copper often found in plumbing, to form extremely shock-sensitive and explosive metal azides. For this reason, azide solutions must never be disposed of down the drain.
Personal Protective Equipment (PPE): When handling R6G azide, 5-isomer, always wear appropriate PPE, including a lab coat, chemical safety goggles, and compatible gloves (e.g., nitrile). All handling of this compound should be conducted in a properly functioning chemical fume hood. Use non-metal spatulas for handling solid azide to prevent friction and the formation of explosive metal azides.
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Chemical deactivation is a potential alternative for very dilute solutions but should only be performed by personnel trained in the specific hazards of the procedure.
Method 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and safest disposal route for all forms of R6G azide waste, including pure compounds, concentrated solutions, and contaminated lab supplies.
-
Containerization:
-
Collect all R6G azide waste, including contaminated solids (e.g., gloves, pipette tips, absorbent paper), in a designated, compatible hazardous waste container. The container must be in good condition with a secure, leak-proof screw-on cap.
-
If possible, use the original manufacturer's container for the disposal of unused solid reagents.
-
Ensure the container material is compatible with the waste. Glass or polyethylene (B3416737) containers are generally suitable. Avoid metal containers or caps (B75204) with metal components.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "Rhodamine 6G azide, 5-isomer" and specify that it is an azide-containing waste. List all other chemical constituents in the waste stream.
-
-
Segregation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Crucially, segregate the azide waste from incompatible materials, especially acids.
-
Store the container in secondary containment to prevent spills.
-
Keep the waste container closed except when adding waste.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not exceed the storage time or quantity limits for hazardous waste as defined by your institution and local regulations.
-
Method 2: Chemical Deactivation (For Dilute Solutions Only - Use with Extreme Caution)
Chemical deactivation of dilute azide solutions (<5%) can render the waste non-hazardous, but the procedure itself is hazardous and must be performed by trained personnel with appropriate safety measures in place. This process involves the use of nitrous acid and generates toxic nitrogen oxides, requiring a certified chemical fume hood.
Experimental Protocol for Deactivation of Dilute Azide Solutions:
-
Setup: In a chemical fume hood, place the dilute azide solution into a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reagent Preparation:
-
Prepare a 20% aqueous solution of sodium nitrite (B80452).
-
Prepare a 20% aqueous solution of sulfuric acid.
-
-
Procedure:
-
While stirring the azide solution, add the 20% sodium nitrite solution. Use approximately 1.5g of sodium nitrite for every 1g of azide in the solution.
-
Slowly and gradually add the 20% sulfuric acid from the dropping funnel until the solution is acidic to pH paper. This order of addition is critical. The reaction will generate nitric oxide, a toxic gas.
-
Continue stirring the mixture for at least one hour to ensure the complete destruction of the azide.
-
-
Verification (Optional but Recommended): An azide spot test can be performed to confirm the absence of azide. A drop of the treated solution is acidified with dilute hydrochloric acid, followed by a drop of ferric chloride solution. If the mixture does not turn red upon gentle heating, the azide has been destroyed.
-
Final Disposal: Once the deactivation is complete and confirmed, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9. This final neutralized solution can then be disposed of as regular chemical waste through your institution's EHS office.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Concentration for Chemical Deactivation | Dilute solutions (≤5%) | |
| Sodium Nitrite to Azide Ratio | ~1.5 g of sodium nitrite per 1 g of sodium azide | |
| Sulfuric Acid for Deactivation | 20% aqueous solution | |
| Reaction Time for Deactivation | At least 1 hour | |
| Final pH for Neutralized Waste | Between 6 and 9 | |
| Maximum Quantity of Hazardous Waste | Up to 55 gallons (check local regulations) | |
| Hazardous Waste Collection Timeframe | Within 90 days of first accumulation (check local regulations) |
Mandatory Visualizations
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
